molecular formula C17H16N8 B605552 APY29

APY29

Cat. No.: B605552
M. Wt: 332.4 g/mol
InChI Key: WJNBSTLIALIIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APY-29 is a modulator of inositol requiring enzyme 1 α (IRE1α), which is a protein located in the endoplasmic reticulum (ER) membrane that has kinase and RNase activities triggered by ER stress. It binds to the ATP-binding site on IRE1α, where it inhibits its autophosphorylation (IC50 = 280 nM) and enhances its RNase function (EC50 = 460 nM). In vitro, it restores the ability of dephosphoylated IRE1α to cleave XBP1 mRNA in a dose-dependent manner. It also enhances IRE1α oligomerization in a crosslinking assay.>APY29 is a IRE1α inhibitor. The accumulation of unfolded proteins under endoplasmic reticulum (ER) stress leads to the activation of the multidomain protein sensor IRE1α as part of the unfolded protein response (UPR). ATP-competitive inhibitors of IRE1α promote dimerization and activation of RNase activity despite blocking kinase autophosphorylation.

Properties

IUPAC Name

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBSTLIALIIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APY29 on IRE1α

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of APY29, an allosteric modulator of the inositol-requiring enzyme 1α (IRE1α). A key sensor in the unfolded protein response (UPR), IRE1α plays a critical role in cellular homeostasis and stress responses. This compound presents a unique pharmacological profile by differentially modulating the dual enzymatic activities of IRE1α, offering a valuable tool for studying the intricate signaling of the UPR.

Core Mechanism of Action: A Dual Modulator

This compound is a type I kinase inhibitor that directly engages with the ATP-binding site of the IRE1α kinase domain.[1][2] This interaction leads to a bimodal regulation of IRE1α's functions:

  • Inhibition of Kinase Activity : By competitively binding to the ATP pocket, this compound inhibits the trans-autophosphorylation of IRE1α.[1][3][4] This action prevents the full activation of the kinase-dependent signaling cascades.

  • Allosteric Activation of RNase Activity : Paradoxically, the binding of this compound to the kinase domain stabilizes a conformation that allosterically enhances the activity of the adjacent endoribonuclease (RNase) domain.[2][3][4] This leads to increased processing of IRE1α's primary substrate, X-box binding protein 1 (XBP1) mRNA.

This dual modulation distinguishes this compound from other IRE1α inhibitors and underscores the complex interplay between the kinase and RNase domains of the protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with IRE1α, as reported in the scientific literature.

ParameterValueDescription
IC50 (Autophosphorylation) 280 nMThe concentration of this compound required to inhibit 50% of IRE1α autophosphorylation in a cell-free assay.[1][3][4]
EC50 (RNase Activation) 460 nMThe concentration of this compound required to achieve 50% of the maximal enhancement of IRE1α's RNase function.[1]
Molecular PropertiesValue
Molecular Weight 332.36 g/mol
Formula C17H16N8
CAS Number 1216665-49-4

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound's action.

The IRE1α Signaling Pathway

Under endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins triggers the dimerization and trans-autophosphorylation of IRE1α. This activation initiates two primary downstream signaling branches: the unconventional splicing of XBP1 mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of mRNAs. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding and quality control, promoting cell survival. However, under prolonged or severe stress, IRE1α can also initiate apoptotic signaling pathways.[2][5][6]

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (monomer) IRE1a_active IRE1α (dimer) (phosphorylated) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase activity RIDD RIDD IRE1a_active->RIDD Apoptosis Apoptosis IRE1a_active->Apoptosis XBP1s XBP1s mRNA XBP1u->XBP1s Splicing XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation Survival Cell Survival (UPR) XBP1s_protein->Survival Transcriptional Upregulation RIDD->Apoptosis

Caption: The IRE1α branch of the Unfolded Protein Response.

Mechanism of this compound Action on IRE1α

This compound binds to the ATP-binding site within the kinase domain of IRE1α. This occupation prevents the binding of ATP and subsequent autophosphorylation. However, the conformation stabilized by this compound allosterically enhances the RNase activity, leading to increased XBP1 splicing.

APY29_Mechanism cluster_IRE1a IRE1α Protein Kinase_Domain Kinase Domain (ATP-binding site) RNase_Domain RNase Domain Kinase_Domain->RNase_Domain Allosteric Activation Autophosphorylation Autophosphorylation Kinase_Domain->Autophosphorylation Inhibited XBP1_Splicing XBP1 mRNA Splicing RNase_Domain->XBP1_Splicing Enhanced This compound This compound This compound->Kinase_Domain Binds to ATP ATP ATP->Kinase_Domain Binding blocked

Caption: this compound's dual modulatory effect on IRE1α.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro IRE1α Autophosphorylation Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of IRE1α.

Objective : To determine the IC50 value of this compound for the inhibition of IRE1α autophosphorylation.

Materials :

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • SDS-PAGE gels

  • Phosphorimager

Protocol :

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine recombinant IRE1α* with the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radiolabel incorporation into the IRE1α* band using a phosphorimager.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression.[7][8]

In Vitro RNase Activity Assay (XBP1 Mini-substrate)

This assay measures the effect of a compound on the RNase activity of IRE1α using a fluorogenic substrate.

Objective : To determine the EC50 value of this compound for the activation of IRE1α's RNase.

Materials :

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • Fluorogenic XBP1 mini-substrate (e.g., 5'-FAM/3'-BHQ labeled RNA hairpin mimicking the XBP1 splice site)[9]

  • RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader

Protocol :

  • Prepare serial dilutions of this compound in RNase assay buffer.

  • Add the diluted this compound or DMSO to the wells of a microplate.

  • Add the fluorogenic XBP1 mini-substrate to each well.

  • Initiate the reaction by adding recombinant IRE1α*.

  • Monitor the increase in fluorescence over time at appropriate excitation/emission wavelengths. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescent signal.

  • Calculate the initial reaction rates for each this compound concentration.

  • Determine the EC50 value by plotting the reaction rates against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]

Cellular XBP1 Splicing Assay (RT-PCR)

This cell-based assay assesses the ability of a compound to modulate IRE1α-mediated XBP1 splicing in a cellular context.

Objective : To confirm the effect of this compound on XBP1 mRNA splicing in cultured cells.

Materials :

  • Human cell line (e.g., HEK293T, INS-1)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • ER stress-inducing agent (e.g., thapsigargin, tunicamycin) - optional, for studying effects under stress conditions

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

Protocol :

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 4-6 hours). Co-treatment with an ER stressor can be performed.

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron spliced by IRE1α.

  • Separate the PCR products by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.

  • Visualize and quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1.[10][11][12]

Experimental Workflow for Cellular XBP1 Splicing Assay

XBP1_Splicing_Workflow start Start: Plate Cells treatment Treat Cells with this compound/DMSO start->treatment rna_extraction Harvest Cells & Extract RNA treatment->rna_extraction cdna_synthesis cDNA Synthesis (RT-PCR) rna_extraction->cdna_synthesis pcr PCR Amplification of XBP1 cdna_synthesis->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Quantify XBP1u and XBP1s Bands gel->analysis end End: Determine Splicing Ratio analysis->end

Caption: Workflow for assessing cellular XBP1 splicing.

Conclusion

This compound is a potent and specific modulator of IRE1α, exhibiting a unique mechanism of action that involves the inhibition of kinase activity and the allosteric activation of RNase function. This dual activity makes this compound an invaluable chemical probe for dissecting the complex signaling networks governed by IRE1α. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to understand and therapeutically target the unfolded protein response.

References

The Function of APY29 in the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of APY29, a small molecule modulator of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key sensor and effector in this pathway is the bifunctional enzyme Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. This compound serves as a crucial chemical probe for dissecting the distinct roles of these two enzymatic functions, offering valuable insights for research and therapeutic development in diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2]

The IRE1α Pathway of the Unfolded Protein Response

Under ER stress, IRE1α undergoes oligomerization and trans-autophosphorylation, which activates its RNase domain.[1][3] The most well-characterized function of the IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER homeostasis, including chaperones and components of the ER-associated degradation (ERAD) machinery.[4][5] However, under prolonged or severe ER stress, IRE1α's RNase activity can also degrade other mRNAs localized to the ER through a process called Regulated IRE1-Dependent Decay (RIDD), which can contribute to apoptosis.[6][7]

This compound: A Type I Kinase Inhibitor with Dual Functionality

This compound is an ATP-competitive, small molecule modulator that acts as a type I kinase inhibitor of IRE1α.[6][8] It binds directly to the ATP-binding pocket within the kinase domain.[8][9] Unlike typical kinase inhibitors that simply block enzyme activity, this compound exhibits a unique and divergent modulatory effect on IRE1α's two functions.

  • Inhibition of Kinase Activity : this compound inhibits the trans-autophosphorylation of IRE1α.[8]

  • Allosteric Activation of RNase Activity : By binding to the kinase domain's ATP-binding site, this compound stabilizes an active conformation that allosterically enhances the RNase activity, promoting the splicing of XBP1 mRNA even in the absence of upstream ER stress.[1][3][6]

This dual action makes this compound a powerful tool to uncouple the kinase and RNase functions of IRE1α, allowing researchers to study the specific consequences of RNase activation independent of kinase-dependent signaling.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress IRE1a_monomer IRE1α (Monomer) ER Stress->IRE1a_monomer Induces IRE1a_dimer IRE1α (Oligomer) IRE1a_monomer->IRE1a_dimer Oligomerization Kinase_Activity Kinase Domain (Autophosphorylation) IRE1a_dimer->Kinase_Activity Activates This compound This compound ATP ATP This compound->ATP Competes with This compound->Kinase_Activity Inhibits RNase_Activity RNase Domain (Activation) This compound->RNase_Activity Allosterically Activates ATP->Kinase_Activity Binds Kinase_Activity->RNase_Activity Activates XBP1u XBP1u mRNA RNase_Activity->XBP1u Splices XBP1s XBP1s mRNA XBP1u->XBP1s Cell_Culture 1. Plate and Culture Cells (e.g., HEK293T) Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment RNA_Isolation 3. Isolate Total RNA Treatment->RNA_Isolation RT_PCR 4. Reverse Transcription (RNA -> cDNA) RNA_Isolation->RT_PCR PCR 5. PCR Amplification of XBP1 RT_PCR->PCR Gel 6. Agarose Gel Electrophoresis PCR->Gel Analysis 7. Quantify Bands (XBP1s / (XBP1u + XBP1s)) Gel->Analysis Result Unspliced XBP1 (XBP1u) Spliced XBP1 (XBP1s) Gel->Result

References

APY29 as an allosteric activator of IRE1α RNase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on APY29 as an Allosteric Activator of IRE1α RNase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) activity, which together regulate cellular fate under stress.[1] Small molecule modulators of IRE1α are invaluable tools for dissecting its complex biology and represent potential therapeutic avenues for diseases associated with ER stress, such as cancer, neurodegeneration, and metabolic disorders.[3] This document provides a detailed technical overview of this compound, a small molecule that acts as a potent allosteric activator of the IRE1α RNase domain by inhibiting its kinase activity. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling and experimental workflows.

The IRE1α Signaling Pathway

Under homeostatic conditions, IRE1α is maintained in an inactive, monomeric state, partly through its association with the ER chaperone BiP. The accumulation of unfolded proteins in the ER lumen triggers the dissociation of BiP and promotes the dimerization and higher-order oligomerization of IRE1α.[3][4] This juxtaposition of the cytosolic domains facilitates trans-autophosphorylation of the kinase domain.[5][6] Autophosphorylation induces a conformational change that activates the C-terminal RNase domain.[6]

The primary function of the activated IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5] This process removes a 26-nucleotide intron, causing a frameshift that results in the translation of the potent transcription factor XBP1s. XBP1s then upregulates a suite of genes involved in restoring ER proteostasis.[6][7] However, under prolonged or severe ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal. This can occur through the recruitment of adapter proteins like TRAF2 and ASK1 to activate the JNK signaling cascade or through the degradation of a broader range of ER-localized mRNAs in a process known as Regulated IRE1-Dependent Decay (RIDD).[1][2][3]

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP IRE1_Monomer IRE1α (Monomer, Inactive) BiP->IRE1_Monomer Dissociates IRE1_Oligomer IRE1α (Oligomer) IRE1_Monomer->IRE1_Oligomer Oligomerization Autophosphorylation trans- Autophosphorylation IRE1_Oligomer->Autophosphorylation IRE1_Active Active Kinase & RNase Domains Autophosphorylation->IRE1_Active XBP1u XBP1u mRNA IRE1_Active->XBP1u Splices TRAF2_ASK1 TRAF2 / ASK1 Recruitment IRE1_Active->TRAF2_ASK1 Recruits (High Stress) XBP1s_mRNA XBP1s mRNA XBP1u->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translates UPR_Genes UPR Gene Expression XBP1s_Protein->UPR_Genes Activates Adaptation Cell Survival & Adaptation UPR_Genes->Adaptation JNK JNK Pathway Activation TRAF2_ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Canonical IRE1α Signaling Pathway in the UPR.

This compound: Mechanism of Action

This compound is an ATP-competitive, type I kinase inhibitor of IRE1α.[3][4][8] Unlike conventional inhibitors that simply block enzyme function, this compound exhibits a dual, divergent effect: it inhibits the autophosphorylation of the kinase domain while simultaneously activating the RNase domain.[9][10]

This paradoxical effect is achieved through an allosteric mechanism. This compound binds to the ATP-binding pocket of the IRE1α kinase domain, stabilizing it in an active "DFG-in" conformation, which is the same conformation typically adopted when bound to ATP.[4][5] By locking the kinase domain in this state, this compound prevents the catalytic autophosphorylation event but mimics the conformational output of that event. This conformation is allosterically transmitted to the adjacent RNase domain, promoting its catalytic activity.[5][6] This mechanism also favors the oligomerization of IRE1α, which is a prerequisite for RNase activation.[5][11]

The action of this compound (a type I inhibitor) is best understood in contrast to type II kinase inhibitors, which bind to and stabilize an inactive "DFG-out" kinase conformation. Type II inhibitors consequently inhibit both kinase and RNase activities and tend to stabilize the monomeric form of IRE1α.[5]

APY29_Mechanism cluster_typeI Type I Inhibition (this compound) cluster_typeII Type II Inhibition (e.g., KIRAs) IRE1_Inactive IRE1α (Monomer, Inactive) This compound This compound IRE1_Inactive->this compound Binds ATP Pocket TypeII Type II Inhibitor IRE1_Inactive->TypeII Binds Allosteric Pocket IRE1_ActiveConf IRE1α Kinase (Active 'DFG-in' Conf.) This compound->IRE1_ActiveConf Kinase_Inhibited Kinase Autophosphorylation INHIBITED IRE1_ActiveConf->Kinase_Inhibited Oligomerization Oligomerization PROMOTED IRE1_ActiveConf->Oligomerization RNase_Activated RNase Activity ACTIVATED Oligomerization->RNase_Activated IRE1_InactiveConf IRE1α Kinase (Inactive 'DFG-out' Conf.) TypeII->IRE1_InactiveConf Kinase_Inhibited2 Kinase Autophosphorylation INHIBITED IRE1_InactiveConf->Kinase_Inhibited2 Monomerization Monomeric State STABILIZED IRE1_InactiveConf->Monomerization RNase_Inhibited RNase Activity INHIBITED Monomerization->RNase_Inhibited

Caption: Divergent modulation of IRE1α by Type I vs. Type II inhibitors.

Quantitative Data and Chemical Properties

The dual activity of this compound has been characterized biochemically, yielding precise measurements of its potency for both kinase inhibition and RNase activation.

Table 1: Bioactivity of this compound on Human IRE1α

Parameter Value Description Reference
IC₅₀ 280 nM Half-maximal inhibitory concentration against IRE1α autophosphorylation. [8][9][10]

| EC₅₀ | 460 nM | Half-maximal effective concentration for activation of IRE1α RNase function. |[8] |

Table 2: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₁₆N₈ [9]
Molecular Weight 332.36 g/mol [8][9]
CAS Number 1216665-49-4 [8][9]

| Solubility (DMSO) | Up to 32 mg/mL (96.28 mM) |[8] |

Experimental Protocols

Validating the effects of this compound requires a combination of in vitro biochemical assays and cell-based functional assays.[12] Below are detailed methodologies for key experiments.

In Vitro IRE1α Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the kinase activity of IRE1α.

  • Reagents:

    • Purified, recombinant human IRE1α cytosolic domain (IRE1α*, residues 547-977).[13]

    • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies.

    • This compound dissolved in DMSO.

    • SDS-PAGE loading buffer.

  • Procedure:

    • Prepare reactions by combining IRE1α* (e.g., 200 nM) with varying concentrations of this compound (or DMSO vehicle control) in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding ATP (e.g., 100 µM, including [γ-³²P]ATP).

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Resolve the proteins by SDS-PAGE.

    • Analyze the results by autoradiography (for ³²P) or by Western blot using an anti-phospho-IRE1α (Ser724) antibody.[14]

    • Quantify band intensity to determine the IC₅₀ value.[5]

In Vitro IRE1α RNase Activity Assay (Gel-Based)

This assay directly measures the cleavage of an RNA substrate by IRE1α's RNase domain.

  • Reagents:

    • Purified, active IRE1α* protein.

    • RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

    • A short, fluorescently-labeled (e.g., 5'-FAM) RNA oligonucleotide substrate containing the XBP1 splice sites.[5]

    • This compound dissolved in DMSO.

    • TBE-Urea gel loading buffer.

  • Procedure:

    • Prepare reactions by combining IRE1α* (e.g., 50 nM) with varying concentrations of this compound (or DMSO vehicle control) in RNase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the cleavage reaction by adding the fluorescent RNA substrate (e.g., 200 nM).

    • Incubate at 30°C for a set time course (e.g., 0, 5, 15, 30 minutes).

    • Quench reactions by adding TBE-Urea gel loading buffer.

    • Denature samples by heating at 95°C for 3 minutes.

    • Resolve the intact substrate and cleaved RNA fragments on a denaturing TBE-Urea polyacrylamide gel (Urea PAGE).[6][14]

    • Visualize the bands using a fluorescent gel imager and quantify the fraction of cleaved RNA to determine the EC₅₀.

Cell-Based XBP1 mRNA Splicing Assay

This assay assesses the ability of this compound to activate IRE1α in a cellular context.

  • Reagents:

    • A suitable cell line (e.g., HeLa, HEK293, or INS-1 rat insulinoma cells).[5]

    • Cell culture medium and supplements.

    • This compound dissolved in DMSO.

    • (Optional) An ER stress-inducing agent like Thapsigargin (Tg) or Tunicamycin (Tm).

    • Reagents for RNA extraction (e.g., TRIzol), cDNA synthesis (reverse transcriptase, dNTPs), and PCR (Taq polymerase, primers flanking the XBP1 splice site).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (or DMSO vehicle) for a desired time (e.g., 4-8 hours). A positive control with an ER stressor can be included.

    • Harvest cells and lyse them for total RNA extraction.

    • Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.

    • Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

    • Resolve the PCR products on a 3% agarose or polyacrylamide gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid species.

    • Quantify the intensity of the bands to determine the percentage of XBP1 mRNA splicing.[12]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Start_InVitro Purified IRE1α* Protein Treatment Treat with this compound (Dose Response) Start_InVitro->Treatment Start_Cellular Cultured Cells (e.g., INS-1) Start_Cellular->Treatment Kinase_Assay Autophosphorylation Assay (+ [γ-³²P]ATP) Treatment->Kinase_Assay RNase_Assay RNase Cleavage Assay (+ XBP1 RNA Substrate) Treatment->RNase_Assay RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Kinase_Detection SDS-PAGE & Autoradiography Kinase_Assay->Kinase_Detection RNase_Detection Urea PAGE & Fluorescence Imaging RNase_Assay->RNase_Detection Kinase_Result IC₅₀ Calculation Kinase_Detection->Kinase_Result RNase_Result EC₅₀ Calculation RNase_Detection->RNase_Result RT_PCR RT-PCR for XBP1 RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis RT_PCR->Gel_Electrophoresis Splicing_Result Quantify Splicing Ratio (XBP1s / XBP1u) Gel_Electrophoresis->Splicing_Result

Caption: General experimental workflow for characterizing this compound.

Applications and Limitations

As a specific modulator of IRE1α, this compound is a powerful chemical tool for investigating the downstream consequences of IRE1α RNase activation, independent of upstream ER stress signals or kinase activity.[5] It allows researchers to uncouple the two enzymatic functions of IRE1α and probe the specific role of XBP1 splicing and RIDD in various physiological and pathological contexts.

However, the utility of this compound in therapeutic applications or prolonged in vivo studies is limited. It has been reported to exhibit pleiotropic toxicity at low micromolar concentrations, which restricts its use primarily to in vitro and cell-based experimental systems.[3][6]

Conclusion

This compound is a unique small molecule modulator of IRE1α, acting as a type I kinase inhibitor that allosterically activates the enzyme's RNase function. By binding to the ATP pocket and stabilizing an active kinase conformation, it provides a means to initiate XBP1 mRNA splicing and other RNase-dependent events without requiring canonical ER stress induction. While its cellular toxicity limits its therapeutic potential, this compound remains an indispensable research tool for the precise dissection of the IRE1α signaling axis within the broader Unfolded Protein Response.

References

The Dual Modulatory Role of APY29 in ER Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key regulator of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. The dual functionality of IRE1α makes it a compelling target for therapeutic intervention in diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases. APY29 has emerged as a critical chemical probe for dissecting the intricate signaling of IRE1α. This technical guide provides an in-depth overview of the role of this compound in ER stress pathways, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound: A Type I Kinase Inhibitor with Allosteric RNase Activation

This compound is an ATP-competitive, type I kinase inhibitor that paradoxically activates the RNase domain of IRE1α.[1][2] It binds to the ATP-binding pocket of the IRE1α kinase domain, inhibiting its trans-autophosphorylation.[2][3] However, this binding event stabilizes the kinase domain in a conformation that allosterically promotes the oligomerization of IRE1α, leading to the activation of its RNase domain.[4][5] This activation occurs even in the absence of ER stress, making this compound a powerful tool to study the downstream consequences of IRE1α RNase activity independently of upstream ER stress signals.[2] This dual-modulatory activity—inhibiting the kinase function while activating the RNase function—is a hallmark of type I IRE1α inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

ParameterValueAssay TypeReference
IC50 (IRE1α Autophosphorylation Inhibition) 280 nMCell-free kinase assay[1][3]
EC50 (IRE1α RNase Function Enhancement) 460 nMCell-free RNase assay[3]

Table 1: In Vitro Activity of this compound on IRE1α

Cell LineTreatmentEffect on XBP1 SplicingEffect on Cell ViabilityReference
INS-1 (rat insulinoma)This compound + Thapsigargin (ER stress inducer)Dose-dependent modulationNot specified[5]
SH-SY5Y (human neuroblastoma)This compound + ER stress inducerNot specifiedPre-treatment with this compound affects IRE1 levels[6]
Ovarian Granulosa CellsThis compoundInhibition of proliferation, induction of apoptosisDecreased[6]

Table 2: Cellular Effects of this compound in the Context of ER Stress

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

ER_Stress_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Sequesters IRE1a_inactive IRE1α (inactive) BiP->IRE1a_inactive Dissociates from IRE1a_dimer IRE1α Dimer IRE1a_inactive->IRE1a_dimer Dimerization & Oligomerization Autophosphorylation Kinase Domain Phosphorylation IRE1a_dimer->Autophosphorylation RNase_Activation RNase Domain Activation IRE1a_dimer->RNase_Activation Allosterically Activates This compound This compound This compound->IRE1a_dimer Binds to Kinase Domain This compound->Autophosphorylation Inhibits Autophosphorylation->RNase_Activation Allosteric Activation XBP1s_mRNA XBP1s mRNA RNase_Activation->XBP1s_mRNA Splicing XBP1u_mRNA XBP1u mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein Translation Nucleus UPR Target Gene Expression XBP1s_Protein->Nucleus

Caption: this compound's dual modulation of the IRE1α pathway in ER stress.

WesternBlot_Workflow start Cell Culture & Treatment (e.g., with this compound, Thapsigargin) lysis Cell Lysis (M-PER buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (6-8% gel for ~110 kDa IRE1α) quant->sds transfer Protein Transfer (Nitrocellulose membrane) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking probing_pIRE1a Primary Antibody Incubation (anti-phospho-IRE1α, Ser724) blocking->probing_pIRE1a probing_totalIRE1a Primary Antibody Incubation (anti-total-IRE1α) secondary Secondary Antibody Incubation (e.g., IRDye-conjugated) probing_pIRE1a->secondary detection Detection (Infrared Imaging System) secondary->detection analysis Data Analysis (Quantify band intensities) detection->analysis stripping Stripping Buffer Incubation detection->stripping stripping->blocking Re-blocking stripping->probing_totalIRE1a Re-probing

Caption: Western blot workflow for IRE1α phosphorylation analysis.

XBP1_Splicing_Workflow start Cell Culture & Treatment (e.g., with this compound) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis pcr PCR Amplification (Primers flanking the 26-nt intron) cdna_synthesis->pcr qpcr Quantitative Real-Time PCR (optional) (Primers specific for sXBP1) cdna_synthesis->qpcr gel Agarose Gel Electrophoresis (2.5% agarose) pcr->gel quant Quantification of Spliced (s) and Unspliced (u) XBP1 bands gel->quant analysis Data Analysis (sXBP1/total XBP1 ratio) quant->analysis qpcr->analysis

Caption: RT-PCR workflow for analyzing XBP1 mRNA splicing.

Detailed Experimental Protocols

Western Blotting for IRE1α Phosphorylation

This protocol is designed to detect the phosphorylation of IRE1α at Serine 724, a key indicator of its activation.

Materials:

  • Cell lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels (6-8% acrylamide is recommended for the ~110 kDa IRE1α protein).

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IRE1α (Ser724) and anti-total-IRE1α.

  • HRP- or fluorophore-conjugated secondary antibodies.

  • Chemiluminescent substrate or imaging system.

  • Stripping buffer (for re-probing).

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto the SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IRE1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate or an imaging system.

  • Stripping and Re-probing: To normalize for total IRE1α levels, the membrane can be stripped and re-probed with an anti-total-IRE1α antibody.

RT-PCR for XBP1 Splicing

This protocol allows for the detection and quantification of the spliced form of XBP1 mRNA, a direct downstream target of IRE1α RNase activity.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • PCR primers flanking the 26-nucleotide intron of XBP1.

  • Taq DNA polymerase.

  • Agarose and gel electrophoresis equipment.

  • (Optional) qPCR primers specific for the spliced XBP1 isoform and a qPCR system.

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This will produce two different-sized amplicons for the unspliced and spliced forms.

  • Gel Electrophoresis: Separate the PCR products on a high-percentage (e.g., 2.5%) agarose gel to resolve the 26-base pair difference.[7]

  • Quantification: Quantify the intensity of the bands corresponding to the spliced and unspliced XBP1.

  • (Optional) qPCR: For more precise quantification, perform qPCR using primers that specifically amplify the spliced XBP1 isoform.[7]

Cell Viability Assay

This protocol provides a general framework for assessing the impact of this compound on cell viability, which can be adapted for various cell types.

Materials:

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with varying concentrations of this compound, with and without an ER stress-inducing agent.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the untreated control to determine the relative cell viability.

Conclusion and Future Directions

This compound serves as an invaluable pharmacological tool for investigating the nuanced role of the IRE1α pathway in ER stress. Its ability to uncouple the kinase and RNase functions of IRE1α provides a unique opportunity to dissect the downstream consequences of XBP1 splicing and IRE1α-dependent decay of mRNAs (RIDD). The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of modulating IRE1α signaling. Future research should focus on the in vivo efficacy and safety of this compound and its analogs, as well as the identification of biomarkers to predict responsiveness to IRE1α-targeted therapies. The continued investigation into the intricate mechanisms of ER stress and the development of precise molecular tools like this compound will undoubtedly pave the way for novel therapeutic strategies for a host of human diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of APY29 on XBP1 Splicing and UPR Signaling

This technical guide provides a comprehensive overview of the small molecule this compound, focusing on its mechanism of action and its specific effects on X-box binding protein 1 (XBP1) splicing and the broader Unfolded Protein Response (UPR) signaling pathway. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for research and development.

Introduction: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the production of molecular chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[1] If homeostasis cannot be restored, the UPR will instead trigger apoptosis.[1]

The UPR is orchestrated by three main ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (also known as GRP78).[2][3] Upon ER stress, BiP preferentially binds to unfolded proteins, dissociating from the sensors and leading to their activation.[3]

This guide focuses on the IRE1α pathway, the most evolutionarily conserved branch of the UPR.[2][4] Activation of IRE1α, a bifunctional enzyme with both a serine/threonine kinase and an endoribonuclease (RNase) domain, leads to the unconventional splicing of XBP1 mRNA.[5][6] This event is a hallmark of IRE1α activation and produces a potent transcription factor, XBP1s, that drives the expression of numerous UPR target genes.[6] this compound is a key chemical probe used to dissect this specific signaling axis.

This compound: Mechanism of Action

This compound is an ATP-competitive, small molecule modulator of IRE1α.[5][7] It functions as a Type I kinase inhibitor, binding to the ATP-binding pocket within the kinase domain of IRE1α.[8][9] This interaction has a dual, and seemingly paradoxical, effect on IRE1α's enzymatic functions:

  • Inhibition of Kinase Activity: By occupying the ATP-binding site, this compound inhibits the trans-autophosphorylation of IRE1α.[8][10]

  • Allosteric Activation of RNase Activity: Despite inhibiting kinase activity, the binding of this compound stabilizes the kinase domain in a conformation that allosterically activates the adjacent RNase domain.[7][9][10] This activation promotes the oligomerization of IRE1α, a state associated with heightened RNase function.[10][11]

This unique mechanism allows this compound to uncouple the two enzymatic activities of IRE1α, making it a powerful tool to study the specific consequences of RNase activation independent of robust kinase-driven signaling.

APY29_Mechanism cluster_IRE1a IRE1α Monomer cluster_Dimer IRE1α Dimer/Oligomer IRE1a Lumenal Domain Transmembrane Kinase Domain RNase Domain IRE1a_dimer Kinase Domain (Active Conf.) RNase Domain (Active) Kinase Domain (Active Conf.) RNase Domain (Active) This compound This compound This compound->IRE1a:kinase Binds to ATP Pocket Phosphorylation Autophosphorylation (Inhibited) This compound->Phosphorylation RNase_Activation Allosteric RNase Activation This compound->RNase_Activation Oligomerization Promotes Oligomerization This compound->Oligomerization ATP ATP ATP->IRE1a:kinase Blocked by this compound Phosphorylation->IRE1a_dimer:kinase Phosphorylation->IRE1a_dimer:kinase2 RNase_Activation->IRE1a_dimer:rnase RNase_Activation->IRE1a_dimer:rnase2 Oligomerization->IRE1a_dimer

Figure 1. Mechanism of this compound action on the IRE1α enzyme.

Quantitative Data for this compound

The bioactivity of this compound has been quantified in cell-free assays, providing specific values for its dual functions. These values are essential for designing experiments and interpreting results.

ParameterTargetValueDescriptionReference
IC₅₀ IRE1α Autophosphorylation280 nMThe concentration of this compound required to inhibit 50% of IRE1α kinase autophosphorylation activity.[8][12]
EC₅₀ IRE1α RNase Function460 nMThe concentration of this compound required to elicit 50% of the maximal activation of IRE1α RNase activity.[8]

Effect on XBP1 Splicing and UPR Signaling

The primary downstream consequence of this compound-mediated IRE1α RNase activation is the unconventional splicing of XBP1 mRNA.[10]

XBP1 Splicing: The IRE1α RNase excises a 26-nucleotide intron from the XBP1 mRNA transcript.[6][13] This removal causes a frameshift in the downstream coding sequence, leading to the translation of a new, highly active transcription factor known as spliced XBP1 (XBP1s).[13] XBP1s translocates to the nucleus and binds to specific promoter elements (ERSE and UPRE), activating a battery of genes that enhance the cell's protein-folding and degradation capacity.[6]

UPR Signaling Pathway: While this compound potently activates the IRE1α-XBP1s axis, it does not globally activate all three branches of the UPR.[4] The PERK and ATF6 pathways, which are initiated by distinct mechanisms, are not directly affected.[4] This specificity makes this compound an invaluable tool for isolating and studying the IRE1α branch of the UPR.

UPR_Signaling cluster_ER ER Lumen cluster_Membrane ER Membrane ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters IRE1a IRE1α BiP->IRE1a Dissociates from PERK PERK BiP->PERK Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from XBP1u XBP1u mRNA IRE1a->XBP1u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates Golgi Golgi Apparatus ATF6->Golgi Translocates to XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translates to UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Activates Transcription This compound This compound This compound->IRE1a Allosterically Activates RNase eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_Attenuation Global Translation Attenuation eIF2a_P->Translation_Attenuation ATF4 ATF4 Translation eIF2a_P->ATF4 CHOP CHOP, ATF4 Genes ATF4->CHOP Activates Transcription ATF6_cleaved Cleaved ATF6 (n) (Transcription Factor) Golgi->ATF6_cleaved Cleavage by S1P/S2P ATF6_Genes UPR Target Genes (BiP, XBP1) ATF6_cleaved->ATF6_Genes Activates Transcription

Figure 2. The Unfolded Protein Response (UPR) signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells of interest (e.g., HEK293T, HeLa, INS-1) at an appropriate density to reach 70-80% confluency at the time of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[8] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[12]

  • Treatment:

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM).

    • For inhibitor studies, pre-incubate cells with the this compound-containing medium for 1 hour before inducing ER stress.[10]

    • To induce ER stress, add an agent like Thapsigargin (Tg, e.g., 500 nM) or Tunicamycin (Tm, e.g., 2 µg/mL) to the culture medium.[10][14]

    • Include appropriate vehicle controls (e.g., DMSO at a final concentration ≤0.1%).[12]

    • Incubate cells for the desired time period (e.g., 4-8 hours) before harvesting for downstream analysis.

XBP1 Splicing Assay by RT-PCR and Restriction Digest

This assay differentiates between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.

  • RNA Isolation: Harvest cells and isolate total RNA using a standard method, such as a column-based kit (e.g., RNeasy) or TRIzol reagent.[14]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[15]

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

    • Human XBP1 Primers:

      • Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'[16]

      • Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'[16]

    • Use a high-fidelity DNA polymerase and run for 25-30 cycles.

  • Restriction Enzyme Digestion:

    • The PCR amplicon from XBP1u mRNA contains a PstI restriction site within the intron, whereas the XBP1s amplicon does not.[15]

    • Digest the PCR product (e.g., 8-10 µL) with PstI restriction enzyme according to the manufacturer's protocol (typically 1-2 hours at 37°C).[15]

  • Agarose Gel Electrophoresis:

    • Resolve the digested products on a 2.5-3% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide or SYBR Safe).[15][17]

    • Expected Band Sizes:

      • Spliced (XBP1s): ~448 bp (uncut)[15]

      • Unspliced (XBP1u): Two fragments of ~296 bp and ~183 bp (digested)[15]

      • An undigested PCR control should be run to show the original ~474 bp XBP1u band.[15]

XBP1_Splicing_Assay Start Treated Cells RNA_Isolation 1. Total RNA Isolation Start->RNA_Isolation cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR 3. PCR Amplification of XBP1 cDNA_Synthesis->PCR Digestion 4. PstI Restriction Enzyme Digestion PCR->Digestion Gel 5. Agarose Gel Electrophoresis Digestion->Gel Results Visualize Bands: - Spliced (uncut) - Unspliced (cut) Gel->Results

Figure 3. Experimental workflow for the XBP1 splicing assay.
Quantitative Real-Time PCR (qPCR) for UPR Target Genes

qPCR is used to measure changes in the expression levels of UPR-related genes.

  • RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from the XBP1 Splicing Assay protocol (Section 5.2).

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.[18]

    • Common UPR Target Genes & Primers:

      • BiP (HSPA5): A key ER chaperone, target of ATF6.[17]

      • CHOP (DDIT3): A pro-apoptotic transcription factor, target of the PERK/ATF4 pathway.[17]

      • XBP1s: Can be specifically quantified using a primer that spans the splice junction.

    • Run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method.[18]

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB, RPL13A).[17][18]

Western Blotting for UPR Proteins

Western blotting is used to detect the levels and post-translational modifications (e.g., phosphorylation) of UPR proteins.

  • Protein Extraction:

    • Lyse cells in a suitable buffer (e.g., RIPA or Triton X-100 based buffer) supplemented with protease and phosphatase inhibitors.[19]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[19]

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel. For high molecular weight proteins like IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour. For detecting phosphorylated proteins, 5% BSA is recommended to reduce background.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IRE1α, anti-phospho-IRE1α (Ser724), anti-BiP) overnight at 4°C.[3]

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] Normalize band intensities to a loading control like β-actin or GAPDH.

References

The Discovery and Initial Characterization of APY29: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY29 is a potent and selective small molecule modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its mechanism of action, key in vitro and cellular activities, and the experimental protocols utilized for its evaluation. This compound acts as a type I kinase inhibitor, binding to the ATP-binding pocket of IRE1α. This interaction paradoxically inhibits the kinase's autophosphorylation while allosterically activating its endoribonuclease (RNase) domain. This unique mode of action makes this compound a valuable tool for dissecting the intricate signaling of the UPR and a potential starting point for the development of novel therapeutics targeting ER stress-related diseases.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER function by attenuating protein translation, upregulating chaperone expression, and enhancing ER-associated degradation. However, prolonged or overwhelming ER stress can trigger apoptosis.[1]

One of the three main branches of the UPR is mediated by the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α).[1] IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[1][2] Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain.[1] The activated RNase then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] The spliced XBP1 mRNA is translated into a potent transcription factor, XBP1s, which upregulates the expression of UPR target genes involved in protein folding and quality control.[2]

Given the central role of IRE1α in the UPR, it has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2] Small molecules that can modulate IRE1α activity are therefore of significant interest. This compound is one such molecule, a type I kinase inhibitor that exhibits a unique allosteric modulatory effect on IRE1α.[2][3][4] This guide summarizes the initial characterization of this compound, providing key quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound is an ATP-competitive, type I kinase inhibitor that directly engages the ATP-binding site of the IRE1α kinase domain.[2][3] This binding event has two key consequences:

  • Inhibition of Autophosphorylation: By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of IRE1α.[3][5]

  • Allosteric Activation of RNase Activity: Despite inhibiting kinase activity, this compound binding stabilizes an active conformation of the kinase domain, which allosterically enhances the activity of the adjacent RNase domain.[2][4] This leads to increased splicing of XBP1 mRNA, even in the absence of ER stress.[2]

This dual activity distinguishes this compound from other IRE1α modulators and provides a unique pharmacological tool to study the distinct roles of IRE1α's kinase and RNase functions.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

ParameterValueAssay TypeReference
IC50 (Autophosphorylation) 280 nMCell-free assay[3][4]
EC50 (RNase Activation) 460 nMCell-free assay[3]

Table 1: In Vitro Activity of this compound on IRE1α

Experimental Protocols

In Vitro IRE1α Autophosphorylation Assay

This assay quantifies the ability of this compound to inhibit the autophosphorylation of recombinant IRE1α.

Materials:

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • This compound

  • Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT, 0.05% Triton X-100

  • [γ-³²P]ATP

  • SDS-PAGE reagents

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Incubate IRE1α* with the desired concentrations of this compound or DMSO (vehicle control) in assay buffer for 20 minutes at room temperature.[6]

  • Initiate the phosphorylation reaction by adding 10 µCi of [γ-³²P]ATP.[6]

  • Incubate the reaction for 30 minutes at room temperature.[6]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated IRE1α* using a phosphorimager.

  • Quantify the band intensities to determine the extent of autophosphorylation inhibition and calculate the IC₅₀ value.[6]

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay measures the RNase activity of IRE1α by monitoring the cleavage of a FRET-labeled XBP1 RNA substrate.

Materials:

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • This compound

  • FRET-quenched XBP1 RNA minisubstrate (e.g., 5'FAM-3'BHQ-labeled)[6]

  • Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Incubate IRE1α* with the desired concentrations of this compound or DMSO (vehicle control) in assay buffer.

  • Add the FRET-quenched XBP1 RNA minisubstrate to the reaction mixture.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

  • Calculate the rate of reaction to determine the RNase activity.

  • Plot the activity against the concentration of this compound to determine the EC₅₀ value for RNase activation.[6]

Cell-Based XBP1 Splicing Assay

This assay evaluates the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in a cellular context.

Materials:

  • Cell line (e.g., HEK293T, HEC-1-A)[5][7]

  • This compound

  • ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm)) - optional, as a positive control

  • RNA extraction reagents

  • RT-PCR reagents

  • Primers flanking the XBP1 splice site

  • Agarose gel electrophoresis system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4 hours).[7] A positive control group can be treated with an ER stress inducer like Thapsigargin.[7]

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to generate cDNA.

  • Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

  • Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.

  • Visualize and quantify the bands to determine the ratio of spliced to unspliced XBP1.

Signaling Pathway and Experimental Workflow Diagrams

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_monomer Activates IRE1a_dimer IRE1α (Dimer) IRE1a_monomer->IRE1a_dimer Dimerization IRE1a_dimer->IRE1a_dimer XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA Splicing This compound This compound This compound->IRE1a_dimer Binds & Inhibits Autophosphorylation This compound->IRE1a_dimer Allosterically Activates RNase ATP ATP ATP->IRE1a_dimer Binds XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR Target Genes\n(Transcription) UPR Target Genes (Transcription) XBP1s_protein->UPR Target Genes\n(Transcription)

Caption: this compound modulates the IRE1α signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_Cellular Cell-Based Assays A1 Recombinant IRE1α* A2 Autophosphorylation Assay (³²P-ATP) A1->A2 A3 RNase Activity Assay (FRET Substrate) A1->A3 A4 Determine IC₅₀ (Phosphorylation) A2->A4 A5 Determine EC₅₀ (RNase Activation) A3->A5 C Data Analysis & Mechanism Elucidation B1 Cell Culture B2 Treat with this compound B1->B2 B3 RNA Extraction & RT-PCR B2->B3 B4 XBP1 Splicing Analysis (Agarose Gel) B3->B4

Caption: Workflow for the characterization of this compound.

Discussion and Future Directions

The initial characterization of this compound has revealed its unique pharmacological profile as a type I kinase inhibitor that allosterically activates the RNase domain of IRE1α. This dual activity has made it an invaluable research tool for decoupling the kinase and RNase functions of IRE1α, thereby aiding in the elucidation of the complex UPR signaling network.

However, some studies have reported potential off-target effects and cellular toxicity at higher concentrations, which may limit its therapeutic application.[2][8] Future research should focus on the development of this compound analogs with improved selectivity and reduced toxicity. Furthermore, in vivo studies are necessary to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in various disease models. The pleiotropic effects observed with this compound also highlight the need for careful dose-response studies and the development of more specific type I kinase inhibitors for IRE1α.[8]

References

The Structural Basis of APY29 Binding to IRE1α: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional consequences of APY29 binding to the inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the unfolded protein response (UPR). Understanding this interaction is paramount for the development of targeted therapeutics for a range of diseases linked to endoplasmic reticulum (ER) stress, including metabolic disorders, neurodegenerative diseases, and cancer.

Executive Summary

This compound is an ATP-competitive, type I kinase inhibitor that paradoxically activates the endoribonuclease (RNase) function of IRE1α. It achieves this through an allosteric mechanism by binding to the kinase domain's ATP-binding pocket and stabilizing it in an active "DFG-in" conformation.[1] This conformational stabilization promotes the oligomerization of IRE1α, a prerequisite for its RNase activity, which in turn initiates the splicing of X-box binding protein 1 (XBP1) mRNA, a key adaptive signaling event in the UPR.[2][3] this compound's mode of action is in stark contrast to type II kinase inhibitors, which lock IRE1α in an inactive "DFG-out" conformation, thereby inhibiting both kinase and RNase activities.[2] This guide will dissect the structural underpinnings of this interaction, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on this compound-IRE1α Interaction

The following table summarizes the key quantitative parameters defining the interaction of this compound with IRE1α.

ParameterValueDescriptionSource
IC50 280 nMThe half maximal inhibitory concentration for IRE1α autophosphorylation in a cell-free assay.[4][5][6][7][8][4][5][6][7][8]
EC50 460 nMThe half maximal effective concentration for the enhancement of IRE1α RNase function.[4][8][4][8]

Structural Basis of this compound Binding and Allosteric Activation

This compound, as a type I kinase inhibitor, binds to the ATP-binding site of the IRE1α kinase domain.[1][4] X-ray co-crystal structures of yeast IRE1 bound to this compound reveal that the inhibitor stabilizes the kinase domain in an active conformation, which is the conformation typically adopted when bound to ATP.[2] This "DFG-in" conformation is characterized by the orientation of the Asp-Phe-Gly motif in the activation loop. By locking the kinase domain in this active state, this compound allosterically promotes the dimerization and higher-order oligomerization of IRE1α molecules.[2][3] This oligomerization is a critical step for the activation of the C-terminal RNase domain, which then carries out the site-specific cleavage of XBP1 mRNA.[2][3]

In essence, this compound uncouples the kinase and RNase activities of IRE1α. While it inhibits the kinase's ability to autophosphorylate, it simultaneously acts as a potent activator of its RNase function through conformational stabilization and promotion of oligomerization.[2][5]

Signaling Pathway and Experimental Workflow Visualizations

IRE1α Signaling Pathway and the Role of this compound

IRE1a_Signaling cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Monomer/Inactive) Unfolded Proteins->IRE1a_inactive Binds/Senses IRE1a_active IRE1α (Oligomer/Active) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation IRE1a_inactive->IRE1a_active this compound-induced XBP1u XBP1u mRNA IRE1a_active->XBP1u Splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes Upregulates This compound This compound This compound->IRE1a_inactive Binds to Kinase Domain, Promotes Oligomerization

Caption: IRE1α signaling pathway activated by ER stress and modulated by this compound.

Experimental Workflow for Studying this compound-IRE1α Interaction

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Biophysical Biophysical & Structural Assays cluster_Cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Autophosphorylation) IC50 Determination IC50 Determination Kinase_Assay->IC50 Determination RNase_Assay In Vitro RNase Assay (XBP1 mini-substrate) EC50 Determination EC50 Determination RNase_Assay->EC50 Determination Xtal X-ray Crystallography Co-crystal Structure Co-crystal Structure Xtal->Co-crystal Structure Oligo_Assay Oligomerization Assay (Chemical Crosslinking) Oligomerization State Oligomerization State Oligo_Assay->Oligomerization State Cell_XBP1 Cellular XBP1 Splicing Assay (RT-PCR) Endogenous Activity Endogenous Activity Cell_XBP1->Endogenous Activity This compound This compound Compound This compound->Kinase_Assay This compound->RNase_Assay This compound->Xtal This compound->Oligo_Assay This compound->Cell_XBP1 IRE1a_protein Recombinant IRE1α Protein IRE1a_protein->Kinase_Assay IRE1a_protein->RNase_Assay IRE1a_protein->Xtal IRE1a_protein->Oligo_Assay Cells Cell Lines (e.g., INS-1) Cells->Cell_XBP1

Caption: Experimental workflow to characterize the interaction of this compound with IRE1α.

Detailed Experimental Protocols

In Vitro IRE1α Kinase Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of the IRE1α kinase domain.

Materials:

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • This compound compound

  • Kinase buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Protocol:

  • Prepare a reaction mixture containing recombinant IRE1α* (e.g., 25 nM) in kinase buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 10-50 µM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the radiolabeled IRE1α* bands using a phosphorimager.

  • Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.[2]

In Vitro IRE1α RNase Activity Assay

This assay quantifies the RNase activity of IRE1α by measuring the cleavage of a fluorogenic XBP1 mini-substrate.[9]

Materials:

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • This compound compound

  • RNase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Fluorogenic XBP1 RNA mini-substrate (e.g., 5'-FAM/3'-BHQ labeled)

  • 384-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a reaction mixture containing recombinant IRE1α* (e.g., 25 nM) in RNase buffer in a 384-well plate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate the reaction by adding the fluorogenic XBP1 RNA mini-substrate to a final concentration of 50-100 nM.

  • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 485/520 nm for FAM).

  • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

  • Normalize the rates to a positive control (e.g., IRE1α* with DMSO) and plot the percentage of activation against the logarithm of this compound concentration to determine the EC₅₀ value.[2]

IRE1α Oligomerization Assay (Chemical Crosslinking)

This assay assesses the effect of this compound on the oligomerization state of IRE1α using a chemical crosslinker.

Materials:

  • Recombinant human IRE1α cytoplasmic domain (IRE1α*)

  • This compound compound

  • Crosslinking buffer (e.g., PBS or HEPES buffer)

  • Disuccinimidyl suberate (DSS) or other suitable crosslinker

  • Quenching solution (e.g., Tris-HCl)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-IRE1α antibody

Protocol:

  • Incubate recombinant IRE1α* at a suitable concentration (e.g., 1-5 µM) with either DMSO or a high concentration of this compound (e.g., 200 µM) in crosslinking buffer for 30 minutes at room temperature.[2]

  • Add the chemical crosslinker (e.g., DSS to a final concentration of 250 µM) and incubate for an additional 30 minutes at room temperature.

  • Quench the crosslinking reaction by adding a quenching solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add SDS-PAGE loading buffer and resolve the samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IRE1α antibody to visualize the monomeric and oligomeric forms of IRE1α*.

  • Quantify the band intensities to determine the ratio of oligomeric to monomeric IRE1α*.[2]

Conclusion

This compound serves as a powerful chemical probe to dissect the intricate allosteric regulation of IRE1α. Its ability to inhibit kinase activity while simultaneously activating RNase function through conformational stabilization of the active "DFG-in" state provides a unique tool for studying the downstream consequences of XBP1 splicing in isolation from other IRE1α-mediated signaling events. The structural and functional insights gained from studying the this compound-IRE1α interaction not only enhance our fundamental understanding of the unfolded protein response but also pave the way for the rational design of novel therapeutics that can selectively modulate IRE1α activity for the treatment of ER stress-related pathologies. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this important signaling axis.

References

Methodological & Application

Application Note: Preparation and Handling of APY29 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction APY29 is a potent and specific type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the Unfolded Protein Response (UPR).[1][2] this compound binds to the ATP-binding site of the IRE1α kinase domain, leading to the inhibition of its autophosphorylation (IC50 = 280 nM).[1][3] Paradoxically, this binding allosterically activates the adjacent endoribonuclease (RNase) domain (EC50 = 460 nM), promoting the splicing of X-box binding protein 1 (XBP1) mRNA.[1][4] This unique modulatory activity makes this compound a valuable tool for studying the intricate signaling of the UPR pathway.

Proper preparation, storage, and handling of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO) and outlines its mechanism of action.

Quantitative Data Summary

The following table summarizes the key properties and solubility information for this compound.

ParameterValueReference(s)
Molecular Formula C₁₇H₁₆N₈[1][3]
Molecular Weight 332.36 g/mol [1][3]
CAS Number 1216665-49-4[1][3]
Mechanism of Action Type I Kinase Inhibitor of IRE1α; Allosteric Activator of IRE1α RNase[2][3]
IC₅₀ (Autophosphorylation) 280 nM[1][5]
Solubility in DMSO 12.5 mg/mL to 50 mg/mL (37.61 mM to 150.44 mM). Solubility is highly dependent on DMSO purity and water content.[1][3][5][1][3][5]
Powder Storage -20°C for up to 3 years.[1][3]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1][3][1][3]

This compound Mechanism of Action in the IRE1α Pathway

Under conditions of endoplasmic reticulum (ER) stress, an accumulation of unfolded proteins causes IRE1α to oligomerize and activate through trans-autophosphorylation.[2][6] this compound directly modulates this process. By binding to the kinase domain, it inhibits autophosphorylation but stabilizes a conformation that activates the RNase domain, leading to downstream signaling through XBP1 splicing.[4][7]

APY29_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimer (Inactive RNase) ER_Stress->IRE1a_dimer Oligomerization & Autophosphorylation IRE1a IRE1α Monomer IRE1a_active IRE1α Dimer (Active RNase) IRE1a_dimer->IRE1a_active Conformational Change XBP1s XBP1s mRNA IRE1a_active->XBP1s Splices This compound This compound This compound->IRE1a_dimer Binds Kinase Domain, Inhibits Autophosphorylation, Allosterically Activates RNase XBP1u XBP1u mRNA XBP1u->IRE1a_active UPR_Genes UPR Target Gene Expression XBP1s->UPR_Genes Translation & a a Transcription Factor

Caption: this compound modulates the IRE1α branch of the Unfolded Protein Response.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Always wear appropriate PPE when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area or chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Facilitate Dissolution (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into Sterile Vials dissolve->aliquot store 5. Store at -80°C (Long-Term) aliquot->store end store->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY29 is a potent and specific small molecule modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). As a Type I kinase inhibitor, this compound exhibits a unique dual mechanism of action: it inhibits the autophosphorylation of IRE1α while simultaneously activating its endoribonuclease (RNase) domain.[1][2][3] This allosteric modulation makes this compound a valuable tool for dissecting the distinct roles of IRE1α's kinase and RNase functions in cellular homeostasis, stress responses, and various disease states. These notes provide recommended working concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α.[1][2] This binding event stabilizes the kinase in a conformation that, paradoxically, allosterically enhances the activity of the adjacent RNase domain.[2][3] This uncouples the canonical activation sequence where kinase autophosphorylation is a prerequisite for RNase activation. Consequently, this compound inhibits IRE1α's kinase-dependent signaling while promoting its RNase-mediated activities, such as the splicing of X-box binding protein 1 (XBP1) mRNA.

Quantitative Data Summary

The following table summarizes the key in vitro concentrations for this compound's activity. Researchers should note that while potent in biochemical assays, this compound has been reported to exhibit toxicity at low micromolar concentrations in some cell-based models, which may limit its applicability for long-term cellular studies.[2][4]

ParameterTargetValueAssay Type
IC₅₀ IRE1α Autophosphorylation280 nMCell-free kinase assay[1][3][5][6]
EC₅₀ IRE1α RNase Activation460 nMCell-free RNase assay[1]
Cellular Toxicity Various Cell LinesLow Micromolar (µM)Cell viability/proliferation assays[2][4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of IRE1α and a general workflow for in vitro experiments using this compound.

IRE1a_Pathway IRE1α Signaling Pathway Modulation by this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (Monomer) ER_Stress->IRE1a_inactive Induces IRE1a_active IRE1α (Dimer/Oligomer) Autophosphorylated IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices RIDD RIDD Substrates IRE1a_active->RIDD Degrades (RIDD) Apoptosis Apoptosis (via ASK1-JNK) IRE1a_active->Apoptosis Activates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Gene Expression XBP1s_protein->UPR_Genes Activates This compound This compound This compound->IRE1a_active This compound->IRE1a_active Inhibits Autophosphorylation (IC50=280nM) This compound->IRE1a_active Activates RNase (EC50=460nM) Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treatment Treat with this compound (Varying Concentrations) prep_stock->treatment prep_cells Culture Cells or Prepare Recombinant IRE1α prep_cells->treatment induce_stress Induce ER Stress (Optional) (e.g., Thapsigargin, Tunicamycin) treatment->induce_stress Pre-treatment incubation Incubate for Defined Period treatment->incubation Co-treatment or Post-treatment induce_stress->incubation analysis_kinase Kinase Activity Assay (e.g., Western Blot for p-IRE1α) incubation->analysis_kinase analysis_rnase RNase Activity Assay (e.g., XBP1 Splicing RT-qPCR) incubation->analysis_rnase analysis_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->analysis_viability

References

APY29 In Vivo Administration and Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY29 is a potent and specific type I kinase inhibitor of inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1][2] By binding to the ATP-binding site of IRE1α's kinase domain, this compound allosterically modulates its endoribonuclease (RNase) activity.[1][3] Specifically, this compound inhibits the trans-autophosphorylation of IRE1α while simultaneously enhancing its RNase function.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the intricate signaling pathways of the UPR. However, its application in in vivo animal models is significantly limited by toxicity.

This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, with a strong emphasis on its observed toxicity, which has largely precluded its use in extensive in vivo efficacy studies.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
Target IRE1α[1]
Mechanism of Action Type I Kinase Inhibitor[1][2]
IC₅₀ (Autophosphorylation) 280 nM[1][4]
EC₅₀ (RNase Activation) 460 nM[1]
In Vivo Formulation Protocols
Formulation ComponentOral Administration (Suspension)Intraperitoneal/Intravenous Administration (Solution)Corn Oil Formulation
This compound 5 mg3.5 mg (from 50 µL of 7 mg/mL DMSO stock)3.5 mg (from 50 µL of 7 mg/mL DMSO stock)
Vehicle 1 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution400 µL of PEG300950 µL of Corn oil
Vehicle 2 -50 µL of Tween80-
Vehicle 3 -500 µL of ddH₂O-
Final Concentration 5 mg/mLVariable based on final volumeVariable based on final volume
Appearance Homogeneous suspensionClear solutionHomogeneous mixture
Preparation Note Mix evenly to obtain a homogeneous suspension.Add components sequentially and mix until clear at each step. Use immediately.Mix evenly. Use immediately.
Reference [1][1][1]
In Vivo Toxicity Summary
ObservationFindingReference
General Toxicity This compound exhibited pleiotropic toxicity in vivo.[5]
Cell Proliferation Proliferative blocks were observed at low micromolar concentrations.[5]
In Vivo Testing Limitation Toxicity precluded further in vivo testing of on-target effects.[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Suspension)

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Appropriate weighing and mixing equipment (e.g., microbalance, vortex mixer, sonicator)

Procedure:

  • Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).

  • Accurately weigh the required amount of this compound powder.

  • In a sterile container, add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the target concentration (e.g., for a 5 mg/mL solution, add 5 mg of this compound to 1 mL of CMC-Na solution).

  • Vortex the mixture vigorously for 1-2 minutes to ensure the powder is wetted.

  • Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a fine, homogeneous suspension.

  • Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

  • This suspension should be prepared fresh before each use.

Protocol 2: Formulation of this compound for Intraperitoneal or Intravenous Administration (Solution)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween80

  • Sterile ddH₂O

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 7 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -80°C for up to one year.[1]

  • To prepare a 1 mL working solution, add 50 µL of the 7 mg/mL this compound DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture.

  • Mix again until the solution is clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Mix thoroughly. The final solution should be clear.

  • This working solution should be used immediately after preparation for optimal results.[1]

Protocol 3: Maximum Tolerated Dose (MTD) Study Design

Given the reported toxicity of this compound, an initial MTD study is crucial before proceeding with any in vivo experiments.

Animal Model:

  • Select a relevant rodent model (e.g., C57BL/6 mice).

  • Use a sufficient number of animals per group (e.g., n=3-5) for statistical significance.

Dose Escalation:

  • Start with a low dose of this compound, informed by in vitro potency and any preliminary toxicity data.

  • Administer the compound via the intended route (e.g., intraperitoneal injection).

  • Monitor animals closely for clinical signs of toxicity for a defined period (e.g., 7-14 days). Key parameters to observe include:

    • Body weight changes

    • Food and water intake

    • Behavioral changes (e.g., lethargy, agitation)

    • Physical appearance (e.g., ruffled fur, hunched posture)

  • If no severe toxicity is observed, escalate the dose in a new cohort of animals.

  • The MTD is defined as the highest dose that does not cause life-threatening toxicity or a significant loss of body weight (typically >15-20%).

Endpoint Analysis:

  • At the end of the observation period, perform a complete necropsy.

  • Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological analysis to identify potential target organs of toxicity.

  • Collect blood samples for hematology and clinical chemistry analysis.

Visualizations

IRE1α Signaling Pathway

IRE1a_Signaling_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a_dimer IRE1α Dimerization & Autophosphorylation ER_Stress->IRE1a_dimer XBP1_splicing XBP1 mRNA Splicing IRE1a_dimer->XBP1_splicing RNase activity RIDD RIDD (Regulated IRE1-Dependent Decay) IRE1a_dimer->RIDD RNase activity TRAF2 TRAF2 IRE1a_dimer->TRAF2 XBP1s XBP1s (active transcription factor) XBP1_splicing->XBP1s UPR_genes UPR Target Gene Expression XBP1s->UPR_genes Nuclear Translocation mRNA_degradation mRNA Degradation RIDD->mRNA_degradation Protein_synthesis_reduction Reduced Protein Synthesis mRNA_degradation->Protein_synthesis_reduction Apoptosis Apoptosis This compound This compound This compound->IRE1a_dimer Inhibits Kinase, Activates RNase ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK JNK->Apoptosis

Caption: The IRE1α branch of the Unfolded Protein Response pathway.

This compound In Vivo Formulation Workflow

APY29_Formulation_Workflow cluster_oral Oral Formulation (Suspension) cluster_ip_iv IP/IV Formulation (Solution) oral_start This compound Powder + CMC-Na Solution oral_mix Vortex & Sonicate oral_start->oral_mix oral_end Homogeneous Suspension (e.g., 5 mg/mL) oral_mix->oral_end ip_start This compound in DMSO (Stock Solution) ip_peg Add PEG300 ip_start->ip_peg ip_tween Add Tween80 ip_peg->ip_tween ip_water Add ddH₂O ip_tween->ip_water ip_end Clear Solution (Use Immediately) ip_water->ip_end APY29_InVivo_Logic start Start: In Vivo Study with this compound formulation Select & Prepare Formulation (Oral or IP/IV) start->formulation mtd_study Conduct Maximum Tolerated Dose (MTD) Study formulation->mtd_study toxicity_observed Significant Toxicity Observed? mtd_study->toxicity_observed stop Stop/Re-evaluate (Toxicity Precludes Efficacy Studies) toxicity_observed->stop Yes proceed Proceed with Caution at Well-Tolerated Dose toxicity_observed->proceed No pk_pd_study Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies proceed->pk_pd_study efficacy_study Limited Efficacy Studies (if applicable) pk_pd_study->efficacy_study

References

Application Notes and Protocols for Measuring IRE1α RNase Activity with APY29 using a FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring IRE1α RNase activity with APY29 using a FRET assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two main functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s) that upregulates UPR target genes, and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs.[1][2][3][4][5][6][7][8]

This compound is a small molecule that acts as a type I kinase inhibitor of IRE1α.[2] Interestingly, while it inhibits the autophosphorylation of IRE1α, it allosterically activates its RNase domain.[4][5] This is achieved by binding to the ATP-binding site and promoting the oligomerization of IRE1α, a conformational state that favors RNase activity.[4] This unique property makes this compound a valuable tool for studying the specific roles of IRE1α's RNase activity independent of its kinase function.

This application note provides a detailed protocol for measuring the RNase activity of IRE1α using a sensitive and quantitative in vitro Förster Resonance Energy Transfer (FRET) assay, and demonstrates the use of this compound as an activator in this system. The assay utilizes a synthetic, FRET-quenched RNA oligonucleotide substrate that mimics the stem-loop structure of XBP1 mRNA recognized by IRE1α.[3][9] Cleavage of this substrate by IRE1α separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

Signaling Pathway

Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to IRE1α's dimerization and subsequent oligomerization. This proximity allows for trans-autophosphorylation of the kinase domains, which in turn activates the RNase domain. The activated RNase domain then cleaves XBP1 mRNA, initiating its splicing. It can also mediate the degradation of other mRNAs through RIDD. In situations of severe or prolonged ER stress, IRE1α can recruit TRAF2 and ASK1, leading to the activation of the JNK signaling pathway and subsequent apoptosis.[1][2][4][5]

IRE1a_Signaling_Pathway IRE1α Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1a_inactive IRE1α (inactive monomer) BiP->IRE1a_inactive dissociates from IRE1a_active IRE1α (active oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1_unspliced XBP1 mRNA (unspliced) IRE1a_active->XBP1_unspliced cleaves RIDD RIDD Substrates (mRNA) IRE1a_active->RIDD cleaves TRAF2 TRAF2 IRE1a_active->TRAF2 recruits XBP1_spliced XBP1 mRNA (spliced) XBP1_unspliced->XBP1_spliced XBP1s_protein XBP1s Protein XBP1_spliced->XBP1s_protein translation UPR Target Genes UPR Target Genes XBP1s_protein->UPR Target Genes upregulates Degraded_mRNA Degraded mRNA RIDD->Degraded_mRNA ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces

Caption: IRE1α Signaling Pathway under ER Stress.

Experimental Workflow

The experimental workflow for measuring IRE1α RNase activity using the FRET assay with this compound involves several key steps, from reagent preparation to data analysis. The process is designed to be straightforward and adaptable for high-throughput screening.

FRET_Assay_Workflow FRET Assay Experimental Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Execution cluster_Analysis 3. Data Analysis A Prepare Assay Buffer E Add Assay Buffer to Plate A->E B Dilute IRE1α Enzyme F Add IRE1α Enzyme B->F C Prepare FRET Substrate I Add FRET Substrate to Initiate C->I D Prepare this compound/Test Compound G Add this compound/Test Compound D->G E->F F->G H Incubate (Pre-incubation) G->H H->I J Incubate and Read Fluorescence I->J K Subtract Background Fluorescence J->K L Normalize Data to Controls K->L M Plot Dose-Response Curves L->M N Calculate EC50/IC50 Values M->N

Caption: Workflow for the IRE1α RNase FRET Assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in the context of IRE1α modulation. This data is essential for designing experiments and interpreting results.

ParameterCompoundValueTargetAssay TypeReference
IC50 This compound280 nMIRE1α AutophosphorylationCell-free kinase assay[4][10]
EC50 This compound460 nMIRE1α RNase ActivityFRET-based RNase assay[10]
IC50 4µ8C22.7 nMIRE1α RNase ActivityFRET-based RNase assay[3]

Experimental Protocols

Materials and Reagents
  • Recombinant Human IRE1α (cytosolic domain, residues 467-977)

  • This compound (or other test compounds)

  • FRET-quenched XBP1 RNA mini-substrate: A synthetic RNA oligonucleotide with a 5' fluorophore (e.g., FAM or Cy3) and a 3' quencher (e.g., BHQ-1 or BHQ-2). A commonly used sequence is derived from the human XBP1 mRNA stem-loop: 5'-FAM-CAGUCCGCAGGCUCG-BHQ-1-3'.

  • RNase-free water

  • DMSO (for dissolving compounds)

  • RNase Assay Buffer (see composition below)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader with appropriate filters for the chosen FRET pair (e.g., FAM: Excitation 485 nm, Emission 520 nm)

RNase Assay Buffer Composition
ComponentFinal ConcentrationPurpose
HEPES, pH 7.250 mMBuffering agent
Potassium Acetate (KOAc)100 mMSalt
DTT5 mMReducing agent
Glycerol5% (v/v)Stabilizer
Triton X-1000.005% (v/v)Detergent

Prepare a 10X stock of the RNase Assay Buffer and store at -20°C. Dilute to 1X with RNase-free water before use.

Step-by-Step Protocol for the FRET Assay
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in DMSO to generate a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Reagent Preparation:

    • Thaw the recombinant IRE1α enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2X the final concentration) in 1X RNase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare the FRET-quenched XBP1 RNA mini-substrate by dissolving it in RNase-free water to a stock concentration (e.g., 100 µM). Further dilute to a working concentration (e.g., 2X the final concentration) in 1X RNase Assay Buffer. The final substrate concentration is typically below its Km value to ensure the reaction rate is proportional to enzyme activity.

  • Assay Procedure:

    • Add the desired volume of 1X RNase Assay Buffer to each well of a 384-well plate.

    • Add the diluted this compound or test compound to the appropriate wells. Include wells with DMSO only as a vehicle control. Also, include wells without enzyme as a background control and wells with a known inhibitor (e.g., 4µ8C) as a negative control.

    • Add the diluted IRE1α enzyme to all wells except the background control wells.

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the diluted FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use the appropriate excitation and emission wavelengths for your chosen fluorophore/quencher pair.

    • The initial rate of the reaction can be determined from the linear phase of the fluorescence increase over time.

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the background control wells (no enzyme) from all other wells.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity (for activators) or 0% inhibition (for inhibitors).

    • Plot the normalized reaction rates against the logarithm of the compound concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the EC50 (for activators like this compound) or IC50 (for inhibitors).

Conclusion

The FRET-based assay described here provides a robust and sensitive method for measuring the RNase activity of IRE1α in vitro. The use of this compound as a specific activator of the RNase domain allows for the targeted investigation of this aspect of IRE1α signaling. This protocol can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of IRE1α RNase activity, which may have therapeutic potential in diseases associated with ER stress, such as cancer, neurodegenerative disorders, and metabolic diseases.

References

Application Note: Western Blot Protocol for Monitoring the Effect of APY29 on IRE1α Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis within the endoplasmic reticulum (ER). A key sensor in this pathway is the Inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon accumulation of unfolded or misfolded proteins—a condition known as ER stress—IRE1α dimerizes and activates its kinase domain through trans-autophosphorylation.[3][4][5] This phosphorylation event, particularly at Serine 724 (Ser724), is crucial for the full activation of its RNase domain, which then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s.[1][2]

APY29 is a type I kinase inhibitor that targets IRE1α by binding to its ATP-binding site.[6][7] This interaction effectively inhibits the autophosphorylation of IRE1α.[8][9] Consequently, Western blotting using a phospho-specific antibody against p-IRE1α (Ser724) serves as a robust method to quantify the inhibitory action of this compound on IRE1α kinase activity. This document provides a detailed protocol for this application.

IRE1α Signaling Pathway and this compound Mechanism of Action

Under ER stress, IRE1α activates downstream signaling to restore proteostasis. This compound intervenes by directly inhibiting the initial autophosphorylation step required for kinase activation.

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Binds IRE1a_monomer IRE1α (monomer) BiP->IRE1a_monomer Dissociates IRE1a_dimer IRE1α Dimerization & Oligomerization IRE1a_monomer->IRE1a_dimer ER Stress p_IRE1a IRE1α Autophosphorylation (p-Ser724) IRE1a_dimer->p_IRE1a Activates XBP1_splicing XBP1 mRNA Splicing p_IRE1a->XBP1_splicing Activates RNase RIDD RIDD Activity p_IRE1a->RIDD Activates RNase XBP1s XBP1s Transcription Factor XBP1_splicing->XBP1s Degraded_mRNA Degraded mRNA RIDD->Degraded_mRNA This compound This compound This compound->p_IRE1a Inhibits

Caption: IRE1α signaling pathway under ER stress and the inhibitory action of this compound.

Quantitative Data Summary

This compound demonstrates a dose-dependent inhibition of IRE1α autophosphorylation. The half-maximal inhibitory concentration (IC50) has been determined in various experimental systems.

CompoundTargetAssay TypeIC50 ValueCell LineReference
This compoundIRE1αIn vitro autophosphorylation280 nMRecombinant Protein[6][9]
This compoundIRE1αCellular autophosphorylation9.6 µMHEK293[10]

Experimental Workflow

The overall process involves cell culture, induction of ER stress and treatment with this compound, followed by standard Western blot procedures to detect changes in IRE1α phosphorylation.

WB_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, HEK293) B 2. Induce ER Stress (e.g., Thapsigargin) +/- this compound A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (6-8% Gel) D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting - Block (5% BSA) - Primary Ab (p-IRE1α, Total IRE1α) - Secondary Ab F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: A typical workflow for Western blot analysis of this compound's effect on IRE1α.

Detailed Experimental Protocol

This protocol is optimized for detecting phosphorylated IRE1α, a high molecular weight protein (~110 kDa), and requires specific considerations to prevent dephosphorylation and ensure efficient detection.[11]

Part 1: Materials and Reagents
  • Cell Lines: HeLa or HEK293 cells

  • ER Stress Inducer: Thapsigargin (Tg) or Tunicamycin (Tm)

  • Inhibitor: this compound (prepared in DMSO)[6]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 6% or 8% polyacrylamide gels[11]

  • Transfer Buffer: Standard Tris-Glycine buffer, optionally with up to 0.02% SDS.[11]

  • Membranes: Polyvinylidene difluoride (PVDF) membranes[13]

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins that can cause high background.[11][12][14]

  • Wash Buffer: TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-IRE1α (Ser724)

    • Mouse or Rabbit anti-total-IRE1α

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Part 2: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

  • This compound Pre-treatment: Pre-incubate cells with desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours. Include a DMSO-only vehicle control.

  • ER Stress Induction: Add an ER stress inducer (e.g., 1 µM Thapsigargin) to the media and incubate for the desired time (e.g., 1-4 hours). Ensure all wells, including the untreated control, have the same final concentration of DMSO.

Part 3: Lysate Preparation and Protein Quantification
  • Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[12]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

Part 4: SDS-PAGE and Protein Transfer
  • Sample Preparation: Dilute an equal amount of protein (e.g., 30-50 µg) from each sample with 4x Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a 6% or 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[11]

  • Transfer: Activate the PVDF membrane in methanol for 30 seconds, then equilibrate in transfer buffer.

  • Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane. For a high MW protein like IRE1α, use an extended transfer time (e.g., 90-120 minutes at 100V) or an overnight transfer at a lower voltage (e.g., 30V) at 4°C.[11]

Part 5: Immunoblotting
  • Blocking: After transfer, rinse the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11][12]

  • Primary Antibody Incubation: Dilute the anti-phospho-IRE1α (Ser724) antibody in 1% BSA in TBST at the manufacturer's recommended dilution.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 1% BSA in TBST. Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

Part 6: Re-probing for Total IRE1α
  • To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total IRE1α, which serves as a loading control.[13]

  • Stripping (Optional): Use a mild stripping buffer to remove the primary and secondary antibodies. Wash thoroughly.

  • Re-blocking: Block the membrane again in 5% BSA in TBST for 1 hour.

  • Re-probing: Incubate the membrane with the primary antibody for total IRE1α overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Analysis and Interpretation

  • Use densitometry software to quantify the band intensity for both phospho-IRE1α and total IRE1α for each sample.

  • Calculate the normalized phospho-IRE1α signal by dividing the phospho-IRE1α band intensity by the corresponding total IRE1α band intensity.

  • Plot the normalized phospho-IRE1α levels against the concentration of this compound to visualize the dose-dependent inhibition. The results should show a decrease in IRE1α phosphorylation in cells treated with this compound, even in the presence of an ER stress inducer.

References

Application Notes and Protocols: RT-qPCR Analysis of XBP1 Splicing after APY29 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The inositol-requiring enzyme 1α (IRE1α) is a key transducer of the UPR. Upon ER stress, IRE1α activates its endoribonuclease (RNase) domain, which catalyzes the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s upregulates genes involved in restoring ER homeostasis.[1][2][3]

APY29 is a small molecule inhibitor that targets the ATP-binding site of IRE1α's kinase domain.[4] While it inhibits the autophosphorylation of IRE1α, it acts as an allosteric activator of its RNase activity, thereby promoting the splicing of XBP1.[5][6][7] This makes this compound a valuable tool for studying the specific consequences of XBP1 splicing, independent of IRE1α's kinase activity.

These application notes provide a detailed protocol for treating cells with this compound to modulate IRE1α activity and subsequently quantifying the extent of XBP1 mRNA splicing using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway and Drug Mechanism

Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain. The activated RNase excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u). The resulting spliced XBP1 mRNA (XBP1s) is then translated into the active XBP1s transcription factor, which translocates to the nucleus to activate UPR target genes. This compound binds to the kinase domain of IRE1α, inhibiting autophosphorylation. However, this binding allosterically stabilizes an active conformation of the RNase domain, leading to enhanced XBP1 splicing.[3][5]

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin) IRE1a_u Inactive IRE1α Monomer ER_Stress->IRE1a_u Induces misfolded proteins IRE1a_a Active IRE1α Dimer/Oligomer IRE1a_u->IRE1a_a Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_a->XBP1u Splicing (RNase activity) XBP1s XBP1s mRNA XBP1u->XBP1s Removes 26nt intron Ribosome Ribosome XBP1s->Ribosome This compound This compound This compound->IRE1a_a Binds kinase domain, allosterically activates RNase XBP1s_p XBP1s Protein (Active Transcription Factor) Ribosome->XBP1s_p Translation UPR_Genes UPR Target Genes XBP1s_p->UPR_Genes Upregulates Transcription

Caption: IRE1α-XBP1 signaling pathway and the mechanism of this compound action.

Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HEK293T, HeLa) in a 12-well or 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media and conditions.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[4] Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Optional - ER Stress Induction: To study this compound's effect in the context of ER stress, a chemical inducer like Tunicamycin (TM) or Thapsigargin (TG) can be used as a positive control for XBP1 splicing.[8] A typical concentration is 2 µg/mL for TM.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control.

    • For positive control wells, add medium containing the ER stress inducer.

    • Incubate the cells for a specified time course (e.g., 4, 8, 16, or 24 hours). A 4-8 hour incubation is often sufficient to observe robust XBP1 splicing.[5]

  • Cell Harvest: After incubation, wash the cells once with ice-cold PBS and then proceed immediately to RNA extraction.

Part 2: RNA Extraction and cDNA Synthesis
  • Total RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen) with a blend of oligo(dT) and random primers.[5]

Part 3: RT-qPCR for XBP1 Splicing

To quantify the level of XBP1 splicing, specific primers are designed to amplify the spliced form (XBP1s) and the total XBP1 population (XBP1t, which includes both spliced and unspliced forms).[8][9] The ratio of XBP1s to XBP1t provides a quantitative measure of the splicing event.

  • Primer Design:

    • Total XBP1 (XBP1t): Primers should be designed in exons flanking the 26-nucleotide intron.

    • Spliced XBP1 (XBP1s): The forward primer should span the splice junction, making it specific to the spliced variant.[10]

    • Housekeeping Gene: Primers for a stable reference gene (e.g., GAPDH, ACTB) are required for normalization.

    Example Human Primer Sequences:

Target GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
hXBP1s TGCTGAGTCCGCAGCAGGTGGCTGGCAGGCTCTGGGGAAG
hXBP1t CCTTGTAGTTGAGAACCAGGGGGGCTTGGTATATATGTGG
hGAPDH GAAGGTGAAGGTCGGAGTCATTGATGGCAACAATATCCACTTT
  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing SYBR Green master mix, forward primer, reverse primer, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add diluted cDNA (e.g., 10-20 ng per reaction) to the respective wells.

    • Include no-template controls (NTC) for each primer set.

    • Run all samples in triplicate.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60-62°C for 30 seconds[9][10]

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

Data Presentation and Analysis

The quantitative data for XBP1 splicing can be analyzed using the delta-delta Ct (ΔΔCt) method. The ratio of spliced XBP1 to total XBP1 is calculated to represent the fraction of spliced message.

Experimental Workflow

Workflow cluster_CellCulture Cell Culture & Treatment cluster_Molecular Molecular Biology cluster_Analysis Data Acquisition & Analysis A Seed Cells B Prepare this compound Dilutions (Vehicle, 1, 5, 10, 25 µM) A->B C Treat Cells (4-24h) B->C D Harvest Cells C->D E Total RNA Extraction (with DNase treatment) D->E F RNA QC & Quant E->F G cDNA Synthesis F->G H RT-qPCR with primers for: XBP1s, XBP1t, GAPDH G->H I Calculate Ct Values H->I J Data Analysis (ΔΔCt) Calculate XBP1s/XBP1t Ratio I->J K Tabulate & Graph Results J->K

Caption: Experimental workflow for RT-qPCR analysis of XBP1 splicing.

Quantitative Data Summary

The following table presents example data from a hypothetical experiment analyzing the effect of a 4-hour treatment with this compound on XBP1 splicing in HEK293T cells. Values represent the mean ratio of spliced XBP1 to total XBP1, normalized to the vehicle control.

Treatment GroupConcentrationMean Ct (XBP1s)Mean Ct (XBP1t)Mean Ct (GAPDH)ΔCt (XBP1s - XBP1t)Fold Change in Splicing Ratio (vs. Vehicle)
Vehicle Control 0.1% DMSO28.521.018.27.51.0
Tunicamycin 2 µg/mL22.120.818.31.385.0
This compound 1 µM26.321.118.15.24.9
This compound 5 µM24.020.918.33.121.1
This compound 10 µM22.820.818.22.045.3
This compound 25 µM22.220.918.21.380.2

Data are for illustrative purposes only.

Conclusion

This protocol provides a robust framework for researchers to quantify the effects of the IRE1α modulator this compound on XBP1 mRNA splicing. By using RT-qPCR with specific primers for spliced and total XBP1, it is possible to obtain reliable and quantitative data on the activation state of this key branch of the Unfolded Protein Response. This methodology is essential for studies aimed at understanding the downstream consequences of XBP1 activation and for the development of therapeutics targeting the UPR.

References

Troubleshooting & Optimization

Potential off-target effects of APY29 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of APY29 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target activity?

This compound is a type I, ATP-competitive kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Unfolded Protein Response (UPR).[1][2] It binds to the ATP-binding site of the IRE1α kinase domain.[1][2] Uniquely, while it inhibits the kinase function (autophosphorylation) of IRE1α, it allosterically activates its endoribonuclease (RNase) function.[3][4] This dual activity is a critical consideration in experimental design.

Q2: What are the reported IC50 and EC50 values for this compound?

The potency of this compound varies between its two opposing effects on the IRE1α domains. It is crucial to consider these distinct values when interpreting experimental data.

ParameterTarget DomainEffectReported Value
IC50 IRE1α KinaseInhibition of Autophosphorylation280 nM[1][3][4]
EC50 IRE1α RNaseActivation of RNase Function460 nM[1]

Q3: Why am I observing significant cellular toxicity at low micromolar concentrations with this compound?

This is a known characteristic of this compound. While the exact mechanism of toxicity is not fully elucidated, it has been reported to be toxic at low micromolar concentrations, which may limit its application in some cellular models.[2]

Troubleshooting Cellular Toxicity:

  • Concentration Optimization: Perform a dose-response curve starting from low nanomolar concentrations to identify the optimal window that modulates IRE1α RNase activity without inducing excessive cell death.

  • Time-Course Experiments: Reduce the incubation time. Significant modulation of IRE1α can often be observed within a few hours.

  • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. Consider testing your hypothesis in multiple cell lines.

  • On-Target Toxicity vs. Off-Target Effects: The observed toxicity could be a result of hyper-activating the IRE1α RNase domain (on-target) or due to engagement with unintended off-targets. The experimental protocols outlined below can help distinguish between these possibilities.

Q4: My results with this compound are different from other published IRE1α inhibitors. Why?

The divergent effects of this compound compared to other IRE1α inhibitors stem from its unique mechanism of action. Many inhibitors are designed to block both the kinase and RNase functions.

  • Type I vs. Type II Inhibitors: this compound is a Type I inhibitor, stabilizing an active conformation of the kinase domain which paradoxically activates the RNase domain.[2][4] In contrast, Type II inhibitors stabilize an inactive conformation, inhibiting both kinase and RNase activities.[4]

  • RNase-Specific Inhibitors: Other compounds, like STF-083010, directly and covalently inhibit the RNase domain without affecting the kinase domain.[4]

These mechanistic differences are summarized in the signaling pathway diagram below.

Signaling Pathway and Mechanism of Action

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_monomer ER Stress IRE1a_dimer IRE1α (Dimer/Oligomer) Trans-autophosphorylation IRE1a_monomer->IRE1a_dimer Dimerization Kinase_Domain Kinase Domain IRE1a_dimer->Kinase_Domain Activates RNase_Domain RNase Domain IRE1a_dimer->RNase_Domain Activates XBP1u XBP1u mRNA RNase_Domain->XBP1u Splices RIDD RIDD Substrates (mRNA decay) RNase_Domain->RIDD Cleaves XBP1s XBP1s mRNA (Active Transcription Factor) XBP1u->XBP1s This compound This compound This compound->Kinase_Domain Inhibits Autophosphorylation This compound->RNase_Domain Allosterically Activates

Caption: The IRE1α signaling pathway under ER stress and the dual modulatory effect of this compound.

Troubleshooting Off-Target Effects: Experimental Workflows

If you suspect off-target effects are confounding your results, a systematic approach is recommended. The following workflow outlines key experiments to assess the specificity of this compound.

Off_Target_Workflow cluster_B Cellular Thermal Shift Assay (CETSA) cluster_C Biochemical Kinase Assay cluster_D Mass Spectrometry A Observe Unexpected Phenotype (e.g., toxicity, paradoxical results) B Confirm On-Target Engagement in Intact Cells A->B C Assess Kinase Selectivity (In Vitro) A->C D Profile Global Proteome Changes (Unbiased) A->D E Validate Putative Off-Targets B->E C->E D->E F Refine Experimental Conditions (Dose, Time, Model) E->F B_node CETSA C_node Kinome-wide Profiling D_node Proteomic Profiling (TPP/CETSA-MS)

Caption: A logical workflow for identifying and validating potential off-target effects of this compound.

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling

This method assesses the inhibitory activity of this compound against a broad panel of kinases in a cell-free system to identify potential off-targets.[5][6][7]

Objective: To determine the selectivity of this compound across the human kinome.

Methodology:

  • Service Selection: Engage a commercial vendor that offers kinome-wide screening panels (e.g., Reaction Biology, Thermo Fisher Scientific). These services typically screen against hundreds of kinases.

  • Compound Submission: Provide a high-purity stock solution of this compound, typically dissolved in 100% DMSO.

  • Assay Conditions: The vendor will perform radiometric or fluorescence-based assays.[5][8] Specify the concentration of this compound to be tested (e.g., 1 µM is a common starting point for single-point screening). For hits, request a follow-up dose-response curve to determine the IC50 value.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Analyze the data to identify any kinases that are significantly inhibited by this compound besides IRE1α. A "hit" is often defined as >50% inhibition.

  • Interpretation: Potent inhibition of other kinases may explain unexpected cellular phenotypes and suggest off-target liabilities.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that this compound directly binds to its intended target (IRE1α) in a physiological cellular context and can also be used to identify novel off-targets.[9][10][11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To confirm target engagement of this compound with IRE1α in intact cells.

CETSA_Workflow A 1. Treat Cells (this compound vs. DMSO control) B 2. Heat Treatment (Apply temperature gradient) A->B C 3. Cell Lysis (Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot for IRE1α) D->E F Result: Stabilized IRE1α (Higher signal at elevated temps) E->F

Caption: The experimental workflow for a standard Western Blot-based CETSA experiment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and another with a vehicle control (e.g., 0.1% DMSO) for 1 hour.[3]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9][10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification & Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples. Analyze the abundance of soluble IRE1α at each temperature point using Western Blotting.

  • Data Interpretation: Plot the relative band intensity against temperature for both this compound-treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and confirms engagement.

Protocol 3: Unbiased Proteomic Profiling

This advanced mass spectrometry-based approach provides a global, unbiased view of protein expression and stability changes induced by this compound, enabling the discovery of unknown off-targets.

Objective: To identify all cellular proteins that are either differentially expressed or thermally stabilized by this compound treatment.

Methodology:

  • Experimental Approach: Two common approaches are:

    • Differential Expression Proteomics: Treat cells with this compound or vehicle control for a set period (e.g., 6-24 hours). Lyse cells, digest proteins into peptides, and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in protein abundance.[13][14]

    • Thermal Proteome Profiling (TPP / CETSA-MS): This combines CETSA with mass spectrometry.[12][15] After the heating and separation steps (Protocol 2), the soluble fractions from each temperature point are analyzed by MS. This identifies all proteins in the cell that show a thermal shift upon this compound treatment, providing direct evidence of binding.

  • Sample Preparation: Follow standard protocols for cell lysis, protein reduction, alkylation, and tryptic digestion. For quantitative analysis, peptides are often labeled with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Peptides are separated by liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. For TPP, specific algorithms are used to fit melting curves for thousands of proteins simultaneously and identify those with significant thermal shifts.

  • Hit Validation: Putative off-targets identified through proteomics should be validated using orthogonal methods, such as individual CETSA with Western Blot, or in vitro activity assays if the off-target is an enzyme.

References

Technical Support Center: Troubleshooting APY29 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the IRE1α modulator, APY29.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a type I kinase inhibitor of inositol-requiring enzyme 1α (IRE1α).[1] It functions as an allosteric modulator by binding to the ATP-binding site of the IRE1α kinase domain.[2][3] This binding has a dual effect: it inhibits the trans-autophosphorylation of IRE1α, while simultaneously enhancing the activity of its endoribonuclease (RNase) domain.[1][4] This leads to the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other specific mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).

Q2: I am not observing the expected downstream effects of this compound in my cell-based assay. What are the potential reasons?

Several factors could contribute to a lack of this compound activity in your experiments:

  • Compound Integrity and Stability:

    • Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Frequent freeze-thaw cycles should be avoided.

    • Solution Instability: this compound is insoluble in water.[1] While soluble in DMSO, its stability in aqueous cell culture media over long incubation periods may be limited. It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment.[2]

  • Experimental Conditions:

    • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your specific setup.

    • Cell Line Specific Effects: The expression level and basal activity of IRE1α can differ significantly across cell lines, influencing their responsiveness to this compound. Some cell lines may have lower IRE1α expression or compensatory signaling pathways that mask the effects of this compound.

    • High Basal IRE1α Activity: In cell lines with high basal IRE1α RNase activity, the activating effect of this compound may be less pronounced.

  • Toxicity and Off-Target Effects:

    • Cellular Toxicity: this compound has been reported to exhibit pleiotropic toxicity and can induce proliferative blocks at low micromolar concentrations.[5] This cytotoxicity might mask the specific effects on IRE1α signaling. It is essential to assess cell viability in parallel with your functional assays.

    • Off-Target Effects: While primarily targeting IRE1α, high concentrations of this compound may have off-target effects on other kinases, leading to unexpected or confounding results.

Q3: How can I confirm that this compound is reaching its target in my cells?

Directly measuring the intracellular concentration of this compound is challenging without specialized equipment. However, you can infer target engagement by assessing the direct downstream signaling events of IRE1α modulation. This includes:

  • Assessing IRE1α Phosphorylation: Although this compound inhibits autophosphorylation, this can be difficult to measure as it is a dynamic process. A decrease in the phosphorylated form of IRE1α (p-IRE1α) upon this compound treatment in cells stimulated with an ER stressor can indicate target engagement.

  • Measuring XBP1 mRNA Splicing: This is a robust and widely used indicator of IRE1α RNase activation. An increase in the spliced form of XBP1 (XBP1s) is a direct consequence of this compound activity.

  • Analyzing RIDD Activity: Measuring the degradation of known RIDD target mRNAs is another direct readout of IRE1α RNase activation by this compound.

Q4: What are appropriate positive and negative controls for my this compound experiments?

  • Positive Controls:

    • ER Stress Inducers: Treat cells with a known ER stress inducer like tunicamycin or thapsigargin to stimulate IRE1α activity and confirm that the downstream signaling pathways (XBP1 splicing, RIDD) are functional in your cell line.

    • Another IRE1α RNase Activator: If available, use another compound known to activate the RNase function of IRE1α to compare its effects with this compound.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound to control for any solvent effects. The final DMSO concentration in cell culture should ideally not exceed 0.1%.[2]

    • Inactive Analog (if available): An inactive structural analog of this compound would be an ideal negative control to ensure the observed effects are due to the specific activity of this compound.

    • IRE1α Knockdown/Knockout Cells: Using cells where IRE1α has been genetically depleted can confirm that the effects of this compound are indeed IRE1α-dependent.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

ParameterValueTargetAssay TypeReference
IC₅₀ 280 nMIRE1α AutophosphorylationCell-free kinase assay[1][3]
EC₅₀ 460 nMIRE1α RNase FunctionCell-free RNase assay[1]

Table 2: Recommended Concentration Ranges for this compound

ApplicationConcentration RangeNotesReference
Cell Culture 1 - 10 µMOptimal concentration is cell-line dependent. Toxicity may be observed at the higher end of this range. A dose-response is recommended.[5]
In Vivo (mouse) 5 - 10 mg/kgAdministration route and formulation are critical for efficacy.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated IRE1α (p-IRE1α)

This protocol is designed to assess the inhibitory effect of this compound on IRE1α autophosphorylation.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with this compound at the desired concentrations for 1-2 hours.

    • Induce ER stress with a known inducer (e.g., tunicamycin at 1-5 µg/mL or thapsigargin at 100-300 nM) for 1-4 hours.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-IRE1α (e.g., anti-phospho-IRE1α Ser724) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • To normalize, strip the membrane and re-probe with an antibody against total IRE1α.

Protocol 2: XBP1 mRNA Splicing Assay by RT-PCR

This protocol measures the activation of IRE1α RNase activity by this compound through the detection of spliced XBP1 mRNA.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound at various concentrations for a desired time course (e.g., 4-24 hours). Include positive (ER stress inducer) and negative (vehicle) controls.

    • Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

      • Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'

    • PCR cycling conditions will need to be optimized but a general protocol is:

      • Initial denaturation at 95°C for 5 minutes.

      • 30-35 cycles of: 95°C for 30 seconds, 55-60°C for 30 seconds, and 72°C for 30 seconds.

      • Final extension at 72°C for 5 minutes.

  • Gel Electrophoresis:

    • Resolve the PCR products on a 2.5-3% agarose gel.

    • The unspliced XBP1 (uXBP1) will appear as a larger band, while the spliced XBP1 (sXBP1) will be a smaller band (26 bp difference).

    • Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and an imaging system.

Visualizations

APY29_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol IRE1a_monomer IRE1α (Monomer) IRE1a_dimer IRE1α (Dimer/Oligomer) Autophosphorylation IRE1a_monomer->IRE1a_dimer ER Stress XBP1s XBP1s mRNA (Spliced) IRE1a_dimer->XBP1s RNase Activity IRE1a_dimer->XBP1s Activates RIDD RIDD Targets (mRNA degradation) IRE1a_dimer->RIDD RNase Activity IRE1a_dimer->RIDD Activates pIRE1a p-IRE1α IRE1a_dimer->pIRE1a Kinase Activity IRE1a_dimer->pIRE1a Inhibits This compound This compound This compound->IRE1a_dimer Binds to Kinase Domain XBP1u XBP1u mRNA XBP1u->XBP1s

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start No this compound Activity Observed Check_Compound Verify this compound Integrity - Proper Storage? - Fresh Dilution? Start->Check_Compound Check_Dose Optimize Concentration - Perform Dose-Response Check_Compound->Check_Dose Integrity OK Conclusion_Inactive Compound/Experimental Issue Check_Compound->Conclusion_Inactive Integrity Issue Check_Controls Assess Controls - Positive Control Active? - Vehicle Control Inert? Check_Dose->Check_Controls Dose Optimized Check_Dose->Conclusion_Inactive Suboptimal Dose Check_Toxicity Evaluate Cell Viability - Run Cytotoxicity Assay Check_Controls->Check_Toxicity Controls OK Check_Controls->Conclusion_Inactive Control Failure Check_CellLine Consider Cell Line - IRE1α Expression? - Basal Activity? Check_Toxicity->Check_CellLine Viability OK Conclusion_Toxic Toxicity Masking Effect Check_Toxicity->Conclusion_Toxic High Toxicity Assay_Phospho Measure p-IRE1α (Western Blot) Check_CellLine->Assay_Phospho Cell Line Suitable Assay_RNase Measure RNase Activity (XBP1 Splicing/RIDD) Check_CellLine->Assay_RNase Assay_Phospho->Conclusion_Inactive No Engagement Conclusion_Active Activity Confirmed Assay_Phospho->Conclusion_Active Target Engagement Assay_RNase->Conclusion_Inactive No Activation Assay_RNase->Conclusion_Active RNase Activation

Caption: Troubleshooting workflow for lack of this compound activity.

References

APY29 Technical Support Center: Troubleshooting Dissolution in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APY29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address issues with this compound solubility in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving when I add it to my cell culture media?

A1: this compound, like many small molecule kinase inhibitors, has low aqueous solubility. Direct dissolution in cell culture media, which is primarily an aqueous environment, is often unsuccessful and can lead to the formation of precipitates. The compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Therefore, the standard and recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your cell culture medium to achieve the desired final concentration.

Precipitation upon dilution of the DMSO stock into your aqueous cell culture medium is a common issue. This occurs because the this compound molecules, which are stable in the DMSO, are suddenly exposed to an aqueous environment where they are not readily soluble, causing them to aggregate and precipitate out of solution.

Q2: I've prepared a DMSO stock solution, but the compound still precipitates when I dilute it in the media. What can I do?

A2: This is a common challenge when working with hydrophobic compounds. Here are several troubleshooting steps you can take to prevent precipitation during dilution:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally at or below 0.1%.[1][2] High concentrations of DMSO can be toxic to cells.

  • Dilution Method: The way you dilute your stock solution is critical. Instead of adding a small volume of media to your concentrated DMSO stock, you should add the small volume of your DMSO stock directly into the final volume of your cell culture medium while gently vortexing or swirling.[3] This rapid and thorough mixing helps to disperse the compound quickly.

  • Stepwise Dilution: For some compounds, a stepwise dilution can be beneficial.[4] This involves creating intermediate dilutions in a medium that contains a small percentage of serum or in a co-solvent before the final dilution into your complete cell culture medium.

  • Working Concentration: Re-evaluate your desired final concentration. It is possible that the concentration you are trying to achieve is above the solubility limit of this compound in your specific cell culture medium. You may need to work at a lower concentration.

  • Temperature of Media: Using pre-warmed cell culture media (37°C) can sometimes help to improve the solubility of compounds upon dilution.

  • Sonication: After dilution, briefly sonicating the final solution can help to break up any small aggregates that may have formed.[5]

Quantitative Data Summary

The solubility of this compound in various solvents is a critical factor for successful experimental setup. The following table summarizes the available solubility data.

SolventConcentrationNotes
DMSO≥ 16 mg/mLSonication and warming to 37°C can aid dissolution.
DMSO12.5 mg/mL (37.61 mM)Sonication is recommended.[6]
DMSO10 mg/mL
DMSO7 mg/mL (21.06 mM)Use fresh DMSO as it can absorb moisture, which reduces solubility.[7]
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol for Preparing this compound Working Solution in Cell Culture Media

This protocol outlines the recommended steps for dissolving this compound and preparing a working solution for your cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

Procedure:

  • Prepare a Concentrated DMSO Stock Solution: a. Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). It is recommended to prepare a stock concentration that is at least 1000-fold higher than your final working concentration. c. Vortex the tube vigorously for 1-2 minutes to dissolve the compound. d. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or warm it briefly to 37°C. Ensure the cap is tightly sealed. e. Once fully dissolved, this is your stock solution. Store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution: a. On the day of the experiment, thaw an aliquot of your this compound DMSO stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration at or below 0.1%.

    • Calculation Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock solution. The final DMSO concentration would be 0.1% (10 µL in 10 mL). d. In a sterile tube, add the final volume of your pre-warmed cell culture medium (e.g., 10 mL). e. While gently vortexing or swirling the tube of cell culture medium, add the calculated volume of the this compound DMSO stock solution (e.g., 10 µL) dropwise into the medium. f. Continue to mix for another 30 seconds to ensure the compound is evenly dispersed. g. Visually inspect the solution for any signs of precipitation. If a slight cloudiness appears, brief sonication may help. h. This is your final working solution. Add it to your cells immediately.

  • Experimental Controls: a. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples (e.g., 0.1% DMSO in cell culture medium) but without this compound.

Visualizations

Troubleshooting this compound Dissolution Issues

The following flowchart provides a logical workflow to diagnose and resolve common issues with this compound solubility in cell culture media.

Troubleshooting_APY29_Dissolution start Start: this compound Precipitation in Cell Culture Media check_stock Is the this compound stock solution fully dissolved in DMSO? start->check_stock dissolve_stock Troubleshoot Stock Solution: - Vortex vigorously - Sonicate for 5-10 min - Warm to 37°C check_stock->dissolve_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_stock dilution_method1 Method A: DMSO stock added to media check_dilution->dilution_method1 Method A dilution_method2 Method B: Media added to DMSO stock check_dilution->dilution_method2 Method B correct_dilution_advice This is the correct method. If precipitation still occurs, proceed to next checks. dilution_method1->correct_dilution_advice incorrect_dilution_advice This method increases the risk of precipitation. Use Method A: Add stock to media while mixing. dilution_method2->incorrect_dilution_advice check_dmso_conc Is the final DMSO concentration ≤ 0.1%? correct_dilution_advice->check_dmso_conc incorrect_dilution_advice->start adjust_dmso_conc Adjust stock concentration or final volume to ensure DMSO is ≤ 0.1%. check_dmso_conc->adjust_dmso_conc No check_final_conc Is the final this compound concentration above its solubility limit? check_dmso_conc->check_final_conc Yes adjust_dmso_conc->start lower_final_conc Lower the final working concentration of this compound. check_final_conc->lower_final_conc Yes further_optimization Further Optimization: - Use pre-warmed (37°C) media - Brief sonication after dilution - Consider serum in media for dilution check_final_conc->further_optimization No/Unsure lower_final_conc->start end Solution should be clear. Proceed with experiment. further_optimization->end

Caption: A flowchart for troubleshooting this compound dissolution problems.

Precipitation of a Hydrophobic Compound from a DMSO Stock in Aqueous Media

This diagram illustrates the principle of why a hydrophobic compound like this compound, which is soluble in DMSO, precipitates when diluted into an aqueous environment like cell culture media.

Precipitation_Principle cluster_stock This compound in DMSO Stock cluster_media Dilution in Aqueous Media cluster_precipitate Precipitation APY29_1 This compound p1 APY29_1->p1 Dilution APY29_2 This compound APY29_2->p1 APY29_3 This compound APY29_3->p1 DMSO_1 DMSO DMSO_2 DMSO DMSO_3 DMSO DMSO_4 DMSO DMSO_5 DMSO DMSO_6 DMSO precipitate This compound Precipitate p1->precipitate Hydrophobic interactions in aqueous environment p2 p3 p4 p5 p6

Caption: Precipitation of this compound upon dilution in aqueous media.

References

How to control for DMSO effects when using APY29 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of APY29 in cell culture experiments, with a specific focus on controlling for the effects of its solvent, DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an ATP-competitive, allosteric modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR)[1][2]. It functions as a type I kinase inhibitor, binding to the ATP-binding site of IRE1α. This binding inhibits the trans-autophosphorylation of IRE1α (IC50 = 280 nM) but, paradoxically, enhances its endoribonuclease (RNase) activity (EC50 = 460 nM)[3][4]. This dual activity allows for the specific investigation of the consequences of IRE1α's RNase function, independent of its kinase activity.

Q2: Why is DMSO used as a solvent for this compound?

This compound is poorly soluble in aqueous solutions like water or ethanol but is readily soluble in dimethyl sulfoxide (DMSO)[1][3]. Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound for use in cell culture.

Q3: What are the potential effects of DMSO on my cells?

DMSO is not biologically inert and can have various effects on cultured cells, especially at higher concentrations. These effects can include:

  • Cytotoxicity: High concentrations of DMSO can lead to cell death[5].

  • Altered Gene Expression: DMSO can influence the expression of various genes[6].

  • Changes in Cell Morphology and Differentiation: It can alter cell shape and trigger differentiation in certain cell types like hematopoietic and embryonic stem cells[6][7][8].

  • Impact on Cell Viability and Proliferation: Even at non-lethal concentrations, DMSO can affect cell growth rates[9].

Q4: What is the maximum recommended concentration of DMSO in my cell culture medium?

As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with many researchers recommending a maximum of 0.1% to minimize off-target effects[1][10][11]. However, the sensitivity to DMSO is highly cell-line dependent[10]. Therefore, it is crucial to determine the maximal tolerated DMSO concentration for your specific cell line.

Q5: How do I properly control for the effects of DMSO in my experiments with this compound?

To accurately attribute the observed effects to this compound and not the solvent, it is essential to include a vehicle control . This control should consist of cells treated with the same concentration of DMSO as the cells treated with the highest concentration of this compound[12]. For dose-response experiments where the concentration of this compound is varied, the concentration of DMSO will also vary if the dilutions are made from a single stock. In this scenario, it is best practice to have a corresponding vehicle control for each this compound concentration to ensure the DMSO concentration is matched[13].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in culture medium The final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still within the non-toxic range for your cells. Gentle warming and mixing of the medium upon addition of the this compound stock solution may help. Prepare fresh dilutions for each experiment.
Vehicle (DMSO) control shows significant effects on cell viability or phenotype The DMSO concentration is too high for your specific cell line.Perform a DMSO dose-response curve to determine the highest non-toxic concentration for your cells (see Experimental Protocols section). If high concentrations of this compound are needed, consider preparing a more concentrated stock solution of this compound in DMSO to reduce the final volume of DMSO added to the culture.
Inconsistent results between experiments 1. Repeated freeze-thaw cycles of the this compound stock solution. 2. Variability in the final DMSO concentration. 3. Age and passage number of cells.1. Aliquot the this compound stock solution upon preparation to avoid multiple freeze-thaw cycles. 2. Be precise when adding the stock solution to the culture medium. 3. Use cells within a consistent passage number range for all experiments.
Unexpected off-target effects observed This compound has been reported to have pleiotropic toxicity at low micromolar concentrations, which may be independent of its effect on IRE1α[14].Carefully evaluate the dose-response of your observed effect. If toxicity is a concern, consider using lower concentrations of this compound or a shorter treatment duration. It is also important to consider that targeting one branch of the UPR can have complex and sometimes unpredictable effects on other cellular pathways[15].

Data Presentation

Table 1: Quantitative Data for this compound and DMSO Usage

ParameterValueReference
This compound IC50 (IRE1α autophosphorylation) 280 nM[3][4]
This compound EC50 (IRE1α RNase activation) 460 nM[3]
Recommended Final DMSO Concentration < 0.1% - 0.5% (cell-type dependent)[1][10][11]
General DMSO Cytotoxicity Threshold > 1% (highly cell-type dependent)[1][5]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol is essential to establish the appropriate DMSO concentration for your vehicle control.

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include a "no DMSO" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain, to determine the percentage of viable cells at each DMSO concentration compared to the "no DMSO" control.

  • Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: General Protocol for this compound Treatment with DMSO Control
  • Prepare this compound Stock Solution: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Plate your cells and allow them to adhere overnight.

  • Prepare Treatment Media:

    • This compound Treatment: Dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations.

    • Vehicle Control: Add the same volume of 100% DMSO as used for the highest concentration of this compound to an equivalent volume of fresh, pre-warmed complete culture medium.

    • Untreated Control: Prepare fresh, pre-warmed complete culture medium with no additions.

  • Treatment: Remove the old medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate for the desired experimental duration.

  • Downstream Analysis: Proceed with your intended analysis, such as Western blotting for IRE1α phosphorylation, RT-qPCR for XBP1 splicing, or other relevant assays.

Visualizations

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters IRE1a_inactive IRE1α (inactive monomer) BiP->IRE1a_inactive inhibits IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices RIDD Regulated IRE1-Dependent Decay (RIDD) IRE1a_active->RIDD mediates TRAF2 TRAF2 IRE1a_active->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes activates transcription ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes This compound This compound This compound->IRE1a_active inhibits autophosphorylation activates RNase DMSO_Control_Workflow cluster_preliminary Preliminary Experiment cluster_main Main Experiment start Start Experiment det_dmso_tol Determine Max Tolerated DMSO Concentration start->det_dmso_tol viability_assay Cell Viability Assay (e.g., MTT) det_dmso_tol->viability_assay prep_stock Prepare this compound Stock in 100% DMSO viability_assay->prep_stock Inform Vehicle Control % setup_groups Set up Experimental Groups prep_stock->setup_groups untreated 1. Untreated Control (Cells + Medium) setup_groups->untreated vehicle 2. Vehicle Control (Cells + Medium + Max % DMSO) setup_groups->vehicle apy29_treat 3. This compound Treatment (Cells + Medium + this compound in DMSO) setup_groups->apy29_treat incubation Incubate for Desired Duration untreated->incubation vehicle->incubation apy29_treat->incubation analysis Downstream Analysis incubation->analysis Troubleshooting_Logic start Unexpected Result check_vehicle Is the vehicle (DMSO) control showing an effect? start->check_vehicle yes_vehicle Yes check_vehicle->yes_vehicle no_vehicle No check_vehicle->no_vehicle reduce_dmso Reduce DMSO concentration. Re-determine max tolerated dose. yes_vehicle->reduce_dmso check_precipitate Is there visible precipitation in the this compound-treated wells? no_vehicle->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate no_precipitate No check_precipitate->no_precipitate solubility_issue Solubility issue. Prepare fresh dilutions. Consider lower this compound concentration. yes_precipitate->solubility_issue off_target Consider potential this compound off-target effects or other experimental variables. no_precipitate->off_target

References

Validation & Comparative

Validating the On-Target Activity of APY29 in a Novel Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of APY29, a selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), in a new cell line. We offer a comparative analysis of this compound against other known modulators of IRE1α, detailed experimental protocols for key validation assays, and visual aids to elucidate the underlying biological pathways and experimental workflows.

Introduction to this compound and its Target, IRE1α

Endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins, activates a complex signaling network known as the Unfolded Protein Response (UPR). A key sensor and transducer of the UPR is IRE1α, a transmembrane protein possessing both serine/threonine kinase and endoribonuclease (RNase) activities.[1][2][3] Upon activation, IRE1α oligomerizes and trans-autophosphorylates, leading to the initiation of its RNase activity.[4][5][6] This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs.[3][7][8] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival under ER stress.[5][7]

This compound is an ATP-competitive, type I kinase inhibitor of IRE1α.[2] It binds to the ATP-binding pocket of the kinase domain, inhibiting its autophosphorylation with an IC50 of approximately 280 nM.[9] Paradoxically, by stabilizing the kinase domain in an active-like conformation, this compound allosterically activates the RNase domain of IRE1α, leading to increased XBP1 splicing.[2][10] This unique mechanism of action makes this compound a valuable tool for dissecting the distinct roles of IRE1α's kinase and RNase functions.

This guide will focus on validating the on-target effects of this compound in the human pancreatic cancer cell line PANC-1 . Pancreatic cancer cells often exhibit high levels of ER stress and are dependent on the UPR for survival, making them a relevant model system for studying IRE1α signaling.[11][12][13][14]

Comparative Analysis of IRE1α Modulators

To provide a comprehensive context for this compound's activity, the following table compares it with other well-characterized modulators of IRE1α.

CompoundTypeMechanism of ActionEffect on Kinase ActivityEffect on RNase Activity
This compound Type I Kinase InhibitorBinds to the ATP-binding site of IRE1α, stabilizing an active-like kinase conformation.Inhibition of autophosphorylation (IC50 ≈ 280 nM).[9]Allosteric activation.[2][10]
Sunitinib Type I Kinase InhibitorA multi-kinase inhibitor that also targets the ATP-binding site of IRE1α.Inhibition of autophosphorylation.[15][16]Allosteric activation.[15]
Compound 3 Type II Kinase InhibitorBinds to and stabilizes an inactive conformation of the IRE1α kinase domain.Inhibition of autophosphorylation.[15]Allosteric inhibition.[15]
STF-083010 RNase InhibitorCovalently modifies the RNase domain of IRE1α.No direct effect.[15]Direct inhibition.[6][15]
KIRA6/KIRA8 Type II Kinase InhibitorATP-competitive inhibitors that allosterically inhibit the RNase domain.Inhibition of autophosphorylation.Allosteric inhibition.

Experimental Validation of this compound On-Target Activity in PANC-1 Cells

The following protocols outline the key experiments to confirm that this compound is engaging its target, IRE1α, in PANC-1 cells.

Western Blot Analysis of IRE1α Phosphorylation

This assay directly measures the inhibition of IRE1α autophosphorylation by this compound.

Protocol:

  • Cell Culture and Treatment: Seed PANC-1 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 1-4 hours). To induce ER stress and robust IRE1α phosphorylation, a positive control group should be treated with an ER stress-inducing agent like thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 2 µg/mL) for the final 1-2 hours of the experiment. A vehicle control (DMSO) should also be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel (a 6-8% gel is recommended for the high molecular weight IRE1α, ~110 kDa).[18] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST to reduce non-specific binding.[18] Incubate the membrane with a primary antibody specific for phospho-IRE1α (Ser724) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total IRE1α.[18] Quantify the band intensities and express the level of phospho-IRE1α as a ratio to total IRE1α.

RT-PCR Analysis of XBP1 mRNA Splicing

This assay assesses the activation of IRE1α's RNase activity by measuring the splicing of its primary substrate, XBP1 mRNA.

Protocol:

  • Cell Culture and Treatment: Treat PANC-1 cells with this compound and controls as described in the Western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT).

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[9] This will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.

    • Forward Primer Example: 5'-GGAGTTAAGACAGCGCTTGG-3'[9]

    • Reverse Primer Example: 5'-ACTGGGTCCAAGTTGTCCAG-3'[9]

  • Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose gel (e.g., 3%).[9] The unspliced XBP1 product will be larger than the spliced product (which has the 26-nucleotide intron removed).

  • Data Analysis: Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). The ratio of spliced to unspliced XBP1 can be quantified using densitometry. For a more quantitative analysis, quantitative real-time PCR (qPCR) with primers specific for the spliced form of XBP1 can be performed.[19][20]

In Vitro Kinase Assay

This cell-free assay provides a direct measure of this compound's inhibitory effect on IRE1α autophosphorylation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human IRE1α protein with a kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).[21]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture and pre-incubate for a short period (e.g., 15-20 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-33P]ATP for radiometric detection or unlabeled ATP for detection by Western blot).[16][21]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radiometric Assay: Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-33P]ATP.[21] Measure the incorporated radioactivity using a scintillation counter.

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using a phospho-IRE1α antibody as described above.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive Monomer) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (Active Oligomer) IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u uXBP1 mRNA IRE1a_active->XBP1u RNase Activity This compound This compound This compound->IRE1a_active Inhibits Autophosphorylation Allosterically Activates RNase XBP1s sXBP1 mRNA XBP1u->XBP1s Splicing XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes Transcription

Caption: The IRE1α signaling pathway under ER stress and its modulation by this compound.

Experimental_Workflow cluster_protein Protein Analysis cluster_rna RNA Analysis start Start: PANC-1 Cell Culture treatment Treatment: - this compound (dose-response) - Vehicle (DMSO) - Positive Control (Thapsigargin) start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis harvest->lysis rna_extraction RNA Extraction harvest->rna_extraction quant Protein Quantification lysis->quant wb Western Blot for p-IRE1α & Total IRE1α quant->wb protein_result Result: Inhibition of IRE1α Autophosphorylation wb->protein_result rt Reverse Transcription (cDNA synthesis) rna_extraction->rt pcr RT-PCR for XBP1 Splicing rt->pcr rna_result Result: Increased XBP1 mRNA Splicing pcr->rna_result Logical_Comparison IRE1a IRE1α Kinase Domain RNase Domain IRE1a:kinase->IRE1a:rnase IRE1a:kinase->IRE1a:rnase This compound This compound (Type I Inhibitor) This compound->IRE1a:kinase Inhibits Compound3 Compound 3 (Type II Inhibitor) Compound3->IRE1a:kinase Inhibits STF083010 STF-083010 (RNase Inhibitor) STF083010->IRE1a:rnase Directly Inhibits

References

A Comparative Analysis of APY29 and Sunitinib as IRE1α Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent modulators of Inositol-requiring enzyme 1α (IRE1α), APY29 and sunitinib. IRE1α is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and metabolic disorders. Understanding the nuanced effects of small molecule modulators on IRE1α's dual kinase and endoribonuclease (RNase) activities is critical for therapeutic development. This document summarizes the available experimental data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Mechanism of Action: A Tale of Two Modulators

This compound is an ATP-competitive, allosteric modulator of IRE1α. It inhibits the trans-autophosphorylation of the kinase domain while paradoxically activating the adjacent RNase domain.[1] This divergent modulation is achieved by binding to the ATP-binding pocket and stabilizing an active conformation of the RNase domain.[2][3]

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use in oncology, also functions as a dose-dependent inhibitor of IRE1α autophosphorylation.[4][5] Similar to this compound, sunitinib is a type I kinase inhibitor that stabilizes an ATP-binding site conformation that activates the RNase domain of IRE1α.[2][6] Both compounds have been shown to exert their effects through the same ATP-binding site.[6]

Quantitative Comparison of IRE1α Modulation

The following table summarizes the available quantitative data for this compound and sunitinib concerning their effects on IRE1α.

ParameterThis compoundSunitinibReference
IRE1α Autophosphorylation Inhibition (IC50) 280 nMDose-dependent inhibition reported, specific IC50 for IRE1α not consistently cited in direct comparison. Sunitinib has IC50 values of 80 nM and 2 nM for VEGFR2 and PDGFRβ, respectively.[1][4]
IRE1α RNase Activity ActivatorActivator[2][6]
IRE1α Oligomerization Promotes oligomerizationNot explicitly stated in direct comparison with this compound, but as a type I inhibitor, it is expected to promote the active oligomeric state.[6]
Mechanism Allosteric modulator, ATP-competitiveMulti-targeted receptor tyrosine kinase inhibitor, ATP-competitive[1][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and sunitinib are provided below.

In Vitro IRE1α Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of IRE1α's kinase domain.

Materials:

  • Recombinant human IRE1α (cytosolic domain)

  • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compounds (this compound, sunitinib) dissolved in DMSO

  • Myelin Basic Protein (MBP) as a substrate (optional)

  • SDS-PAGE gels and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant IRE1α in Kinase Assay Buffer.

  • Add varying concentrations of the test compound (this compound or sunitinib) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (and MBP if used as a substrate).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation signal using a phosphorimager. The intensity of the phosphorylated IRE1α band (or MBP band) is measured.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control to determine the IC50 value.

XBP1 mRNA Splicing Assay (RT-PCR)

This cellular assay assesses the activation of IRE1α's RNase domain by measuring the splicing of its primary substrate, XBP1 mRNA.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Cell culture medium and reagents

  • ER stress inducer (e.g., tunicamycin, thapsigargin)

  • Test compounds (this compound, sunitinib)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents (Taq polymerase, dNTPs)

  • Primers flanking the XBP1 splice site

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound, sunitinib, or DMSO for a specified time.

  • Induce ER stress by adding an ER stress inducer and incubate for an appropriate duration (e.g., 4-8 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

  • Separate the PCR products on a high-resolution agarose gel. The unspliced and spliced forms will appear as distinct bands of different sizes.

  • Visualize and quantify the intensity of the bands using a gel imaging system. The ratio of spliced to unspliced XBP1 is calculated to determine the extent of IRE1α RNase activation.

Regulated IRE1-Dependent Decay (RIDD) Assay (qRT-PCR)

This assay measures the degradation of specific mRNA targets by the RNase activity of IRE1α, a process known as RIDD.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • ER stress inducer

  • Test compounds (this compound, sunitinib)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR reagents (SYBR Green or probe-based)

  • Primers for specific RIDD target mRNAs (e.g., BLOC1S1, SCARA1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Follow steps 1-4 of the XBP1 mRNA Splicing Assay to obtain total RNA from treated cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers specific for known RIDD target mRNAs and a stable housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the RIDD target mRNAs.

  • A decrease in the mRNA levels of RIDD targets in the presence of the test compound (under ER stress) indicates activation of IRE1α's RIDD activity.

Visualizing the Molecular Landscape

To better understand the context of this compound and sunitinib's activity, the following diagrams illustrate the IRE1α signaling pathway and a typical experimental workflow.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_Lumen IRE1α (Lumenal Domain) Unfolded Proteins->IRE1a_Lumen Binds BiP BiP BiP->IRE1a_Lumen Dissociates IRE1a_TM IRE1α (Transmembrane) IRE1a_Lumen->IRE1a_TM IRE1a_Cyto IRE1α (Cytosolic Domain) - Kinase - RNase IRE1a_TM->IRE1a_Cyto Oligomerization Oligomerization & Autophosphorylation IRE1a_Cyto->Oligomerization Activates XBP1u XBP1u mRNA Oligomerization->XBP1u Splices RIDD RIDD Substrates (mRNAs, miRNAs) Oligomerization->RIDD Degrades TRAF2 TRAF2 Oligomerization->TRAF2 Recruits XBP1s XBP1s mRNA XBP1u->XBP1s Degradation Degradation RIDD->Degradation ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->IRE1a_Cyto Activates RNase This compound->Oligomerization Inhibits Autophosphorylation Sunitinib Sunitinib Sunitinib->IRE1a_Cyto Activates RNase Sunitinib->Oligomerization Inhibits Autophosphorylation

Caption: The IRE1α signaling pathway under ER stress and points of modulation by this compound and sunitinib.

Experimental_Workflow cluster_Cellular_Assay Cell-Based Assay Workflow cluster_Biochemical_Assay In Vitro Kinase Assay Workflow start Seed Cells treatment Treat with This compound / Sunitinib / Vehicle start->treatment stress Induce ER Stress (e.g., Tunicamycin) treatment->stress harvest Harvest Cells stress->harvest rna_extraction RNA Extraction harvest->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis pcr RT-PCR (XBP1) or qRT-PCR (RIDD) cDNA_synthesis->pcr analysis Data Analysis (Gel or qPCR) pcr->analysis start_biochem Prepare Recombinant IRE1α incubation Incubate with This compound / Sunitinib / Vehicle start_biochem->incubation reaction Initiate Kinase Reaction (add [γ-³²P]ATP) incubation->reaction sds_page SDS-PAGE reaction->sds_page imaging Phosphorimaging sds_page->imaging quantification Quantify Phosphorylation imaging->quantification

Caption: Generalized experimental workflows for assessing IRE1α modulation in cellular and biochemical assays.

Conclusion

Both this compound and sunitinib act as ATP-competitive inhibitors of the IRE1α kinase domain, leading to a reduction in its autophosphorylation. Paradoxically, both compounds allosterically activate the RNase domain of IRE1α. This divergent regulation highlights the complex nature of IRE1α modulation and presents both opportunities and challenges for therapeutic intervention. While this compound is a valuable research tool for dissecting the roles of IRE1α's dual enzymatic activities, sunitinib's activity as an IRE1α modulator is an important consideration in its clinical use and may contribute to its overall therapeutic and toxicity profile. The experimental protocols and data presented in this guide offer a framework for the continued investigation and comparison of these and other IRE1α modulators.

References

APY29 in the Landscape of IRE1α Allosteric Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical therapeutic target in a range of diseases, from cancer to neurodegenerative disorders. Its dual kinase and endoribonuclease (RNase) activities are intricately linked, with the kinase domain allosterically controlling the RNase function. A growing arsenal of small molecule modulators targeting the ATP-binding pocket of the IRE1α kinase domain provides researchers with powerful tools to dissect and manipulate this signaling pathway. This guide offers a detailed comparison of APY29 with other key allosteric modulators of IRE1α, supported by experimental data and protocols.

Mechanism of Action: A Divergent Tale of Allosteric Control

Allosteric modulators of IRE1α that bind to its kinase domain can be broadly classified into two main categories based on their functional output on the RNase activity: activators and inhibitors. This divergent effect stems from the stabilization of different conformational states of the kinase domain, which in turn dictates the oligomerization status and catalytic activity of the RNase domain.[1][2]

Type I Kinase Inhibitors (RNase Activators): this compound falls into this class. These molecules, which also include sunitinib, bind to the ATP-binding site and stabilize the kinase domain in an active-like conformation.[1][3] This conformational stabilization allosterically promotes the oligomerization of IRE1α, leading to the activation of its RNase domain, even in the absence of ER stress.[1][4] Paradoxically, while they activate the RNase, they inhibit the trans-autophosphorylation of the kinase domain.[1][5]

Type II Kinase Inhibitors (RNase Inhibitors - KIRAs): In contrast, compounds like the rationally designed "Kinase-Inhibiting RNase Attenuators" (KIRAs), such as KIRA6 and the research compound '3', also bind to the ATP-binding pocket but stabilize an inactive conformation of the kinase domain.[6][7] This action prevents the necessary conformational changes for RNase activation and can even disrupt IRE1α oligomers, thereby inhibiting RNase activity.[2][6] These are potent inhibitors of both kinase autophosphorylation and RNase-mediated XBP1 splicing.[1]

Direct RNase Inhibitors: For comparison, it is worth noting a third class of inhibitors that do not act allosterically through the kinase domain. Compounds like STF-083010 directly and covalently modify the RNase active site, thus inhibiting its function without affecting the kinase domain.[1][8]

Quantitative Comparison of IRE1α Modulators

The following table summarizes the key quantitative data for this compound and other representative allosteric modulators of IRE1α, providing a snapshot of their potency and dual activities.

CompoundTypeTargetIC50 (Kinase Autophosphorylation)EC50 (RNase Activity)Mechanism of RNase Modulation
This compound Type I InhibitorIRE1α280 nM[9][10][11]460 nM (Activation)[11]Allosteric Activation
Sunitinib Type I InhibitorMulti-kinaseInhibits autophosphorylation[1]Activates RNase[1]Allosteric Activation
Compound 3 Type II Inhibitor (KIRA)IRE1αIC50 comparable to this compound[1]Inhibits RNase[1]Allosteric Inhibition
KIRA6 Type II Inhibitor (KIRA)IRE1αNot explicitly stated5.9 nM (Inhibition)[9]Allosteric Inhibition
STF-083010 Direct RNase InhibitorIRE1α RNaseNo effect[1]Inhibits RNase[1]Direct Covalent Modification

Visualizing the IRE1α Signaling Pathway and Modulation

The following diagrams illustrate the core signaling pathway of IRE1α and a typical experimental workflow for comparing its modulators.

IRE1a_Signaling_Pathway cluster_ER ER Lumen cluster_membrane ER Membrane cluster_cytosol Cytosol cluster_modulators Allosteric Modulators (Bind to Kinase Domain) Unfolded Proteins Unfolded Proteins IRE1a_monomer IRE1α (Monomer) Unfolded Proteins->IRE1a_monomer Activates IRE1a_dimer IRE1α (Dimer/Oligomer) Trans-autophosphorylation IRE1a_monomer->IRE1a_dimer Dimerization/ Oligomerization Kinase_Domain Kinase Domain RNase_Domain RNase Domain Kinase_Domain->RNase_Domain XBP1u_mRNA XBP1u mRNA RNase_Domain->XBP1u_mRNA Splicing RIDD RIDD (mRNA degradation) RNase_Domain->RIDD Initiates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression XBP1s_Protein->UPR_Genes Induces This compound This compound (Type I) This compound->Kinase_Domain Activates RNase KIRAs KIRAs (Type II) KIRAs->Kinase_Domain Inhibits RNase

Caption: IRE1α signaling pathway and points of allosteric modulation.

Experimental_Workflow cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models start Start: Recombinant IRE1α Protein kinase_assay Kinase Autophosphorylation Assay (e.g., ADP-Glo) start->kinase_assay rnase_assay RNase Activity Assay (e.g., FRET-based or gel-based) start->rnase_assay xbp1_splicing XBP1 Splicing Assay (qRT-PCR) kinase_assay->xbp1_splicing Correlate rnase_assay->xbp1_splicing Correlate cell_viability Cell Viability Under ER Stress (e.g., MTT, CellTiter-Glo) xbp1_splicing->cell_viability Functional Outcome animal_model Disease Model (e.g., Akita mice for diabetes) cell_viability->animal_model Translate to In Vivo Efficacy

Caption: Experimental workflow for comparing IRE1α modulators.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are paramount for the accurate comparison of IRE1α modulators. Below are methodologies for key assays cited in the literature.

In Vitro Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the trans-autophosphorylation of the IRE1α kinase domain.

  • Principle: Recombinant IRE1α cytoplasmic domain is incubated with ATP. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a commercial kit like ADP-Glo™ (Promega).

  • Protocol:

    • Prepare a reaction mixture containing recombinant human IRE1α (cytoplasmic domain, e.g., residues 547-977) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add serial dilutions of the test compound (e.g., this compound) or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a final concentration of 100 µM ATP.

    • Allow the reaction to proceed for 1 hour at 30°C.

    • Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's instructions, using a luminometer.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1]

In Vitro RNase Activity Assay (FRET-based)

This assay quantifies the endoribonuclease activity of IRE1α by measuring the cleavage of a fluorescently labeled RNA substrate.

  • Principle: A short RNA stem-loop substrate mimicking the XBP1 splice sites is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. Upon cleavage by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Protocol:

    • Prepare a reaction mixture containing recombinant IRE1α in RNase buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Add serial dilutions of the test compound or DMSO to the reaction mixture.

    • To measure RNase activation (e.g., by this compound), use a dephosphorylated or kinase-dead IRE1α to minimize basal activity. To measure inhibition (e.g., by a KIRA), use pre-activated, phosphorylated IRE1α.

    • Initiate the reaction by adding the FRET-based RNA substrate (e.g., at a final concentration of 250 nM).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 525 nm).

    • Calculate the initial reaction rates and normalize to the appropriate control (DMSO for inhibition, or a known activator for activation studies). Determine EC50 or IC50 values from dose-response curves.[1]

Cell-Based XBP1 Splicing Assay

This assay assesses the modulation of IRE1α RNase activity within a cellular context by measuring the splicing of its primary substrate, XBP1 mRNA.

  • Principle: Upon IRE1α activation, a 26-nucleotide intron is removed from the XBP1 mRNA. The spliced (XBP1s) and unspliced (XBP1u) forms can be distinguished and quantified using quantitative real-time PCR (qRT-PCR) with specific primers.

  • Protocol:

    • Plate cells (e.g., HeLa or a relevant disease model cell line) and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce ER stress with an agent like tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for 4-6 hours to activate IRE1α. Include a non-stressed control.

    • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers that can specifically amplify total XBP1, XBP1s, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the ratio of XBP1s to total XBP1 or the fold change in XBP1s levels relative to the ER stress-only control.[1]

Conclusion

This compound is a valuable tool for researchers studying the Unfolded Protein Response, acting as a potent inhibitor of IRE1α's kinase autophosphorylation while paradoxically activating its RNase function. This contrasts sharply with KIRA-type allosteric inhibitors, which suppress both activities. Understanding these divergent mechanisms is crucial for the rational design and application of IRE1α-targeting therapeutics. The provided data and protocols offer a framework for the objective comparison of this compound with other modulators, facilitating the selection of the most appropriate compound for specific research questions and therapeutic goals.

References

APY29: A Comparative Guide to its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of APY29, a known modulator of Inositol-requiring enzyme 1α (IRE1α). Its performance is benchmarked against other common IRE1α modulators, supported by available experimental data.

This compound is a type I kinase inhibitor that paradoxically inhibits the autophosphorylation of IRE1α while activating its ribonuclease (RNase) activity. This dual activity profile makes understanding its selectivity crucial for its application in research and potential therapeutic development. One study noted that this compound exhibits pleiotropic toxicity and can cause proliferative blocks at low micromolar concentrations, suggesting potential off-target effects.

Comparative Analysis of IRE1α Modulators

To provide a clear comparison, the table below summarizes the key characteristics of this compound and other well-documented IRE1α modulators, including the type I inhibitor Sunitinib, the type II inhibitor KIRA6, and the direct RNase inhibitor STF-083010.

Compound Type Target Reported IC50 / EC50 Known Off-Targets Reference
This compound Type I Kinase InhibitorIRE1α Kinase DomainIC50 = 280 nM (Autophosphorylation Inhibition)EC50 = 460 nM (RNase Activation)Not explicitly defined in kinome screens, but noted for "poly-pharmacological toxicity".[1]
Sunitinib Type I Kinase InhibitorMulti-kinase inhibitor including IRE1αInhibits IRE1α autophosphorylation.VEGFR, PDGFR, KIT, FLT3, RET, CSF-1R[2]
KIRA6 Type II Kinase InhibitorIRE1α Kinase DomainIC50 = 0.6 µM (Kinase Inhibition)p38, ERK, HSP60
STF-083010 RNase InhibitorIRE1α RNase DomainInhibits RNase activity without affecting kinase activity.Not extensively profiled against kinases.[3]

Signaling Pathway of IRE1α Modulation

The following diagram illustrates the differential effects of Type I and Type II inhibitors on the IRE1α signaling pathway. This compound, as a Type I inhibitor, stabilizes an active conformation of the kinase domain, leading to allosteric activation of the RNase domain. In contrast, Type II inhibitors like KIRA6 stabilize an inactive conformation, inhibiting both kinase and RNase functions.

cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol Unfolded Proteins Unfolded Proteins IRE1α (Inactive Monomer) IRE1α (Inactive Monomer) Unfolded Proteins->IRE1α (Inactive Monomer) Activates IRE1α (Active Oligomer) IRE1α (Active Oligomer) IRE1α (Inactive Monomer)->IRE1α (Active Oligomer) Oligomerization & Autophosphorylation Kinase Domain Kinase Domain IRE1α (Active Oligomer)->Kinase Domain Activates RNase Domain RNase Domain IRE1α (Active Oligomer)->RNase Domain Activates XBP1 mRNA Splicing XBP1 mRNA Splicing RNase Domain->XBP1 mRNA Splicing Catalyzes RIDD RIDD RNase Domain->RIDD Catalyzes Adaptation Adaptation XBP1 mRNA Splicing->Adaptation Apoptosis Apoptosis RIDD->Apoptosis Type I Inhibitor (this compound) Type I Inhibitor (this compound) Type I Inhibitor (this compound)->Kinase Domain Inhibits Autophosphorylation Allosterically Activates RNase Type II Inhibitor (KIRA6) Type II Inhibitor (KIRA6) Type II Inhibitor (KIRA6)->Kinase Domain Inhibits Autophosphorylation & RNase Activity

Caption: Differential modulation of the IRE1α pathway by Type I and Type II kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to characterize IRE1α modulators.

In Vitro IRE1α Autophosphorylation Assay

This assay quantifies the ability of a compound to inhibit the autophosphorylation of the IRE1α kinase domain.

  • Reagents and Materials:

    • Recombinant human IRE1α cytoplasmic domain

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • [γ-¹²P]ATP or unlabeled ATP for non-radioactive detection methods

    • Test compounds (e.g., this compound) dissolved in DMSO

    • SDS-PAGE gels and Western blot apparatus

    • Anti-phospho-IRE1α antibody

  • Procedure:

    • Pre-incubate recombinant IRE1α with varying concentrations of the test compound in kinase assay buffer.

    • Initiate the phosphorylation reaction by adding ATP (and [γ-¹²P]ATP if using radioactive detection).

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the level of phosphorylated IRE1α by autoradiography or Western blot using a phospho-specific antibody.

    • Quantify the signal and calculate the IC50 value.

In Vitro IRE1α RNase Activity Assay

This assay measures the endoribonuclease activity of IRE1α by monitoring the cleavage of a specific RNA substrate.

  • Reagents and Materials:

    • Recombinant human IRE1α cytoplasmic domain

    • RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)

    • A fluorescently labeled RNA substrate mimicking the XBP1 splice site (e.g., a FRET-based substrate).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • A fluorescence plate reader.

  • Procedure:

    • Pre-incubate recombinant IRE1α with varying concentrations of the test compound in RNase assay buffer.

    • Initiate the cleavage reaction by adding the fluorescent RNA substrate.

    • Monitor the increase in fluorescence over time at a specific temperature (e.g., 30°C) using a plate reader.

    • The rate of fluorescence increase is proportional to the RNase activity.

    • Calculate the EC50 value for compounds that activate RNase activity or the IC50 for those that inhibit it.

The following diagram outlines the general workflow for assessing the effect of a compound on IRE1α activity.

Start Start Compound Dilution Prepare Serial Dilutions of Test Compound Start->Compound Dilution Assay Setup Set up Kinase and RNase Assay Reactions Compound Dilution->Assay Setup Incubation Incubate Reactions at Controlled Temperature Assay Setup->Incubation Detection Measure Autophosphorylation and RNase Activity Incubation->Detection Data Analysis Calculate IC50/EC50 Values Detection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for inhibitor characterization.

Conclusion

This compound is a potent modulator of IRE1α with a unique mechanism of action. While it specifically targets IRE1α, reports of its poly-pharmacological toxicity highlight the need for a thorough evaluation of its off-target effects in any experimental system. For researchers requiring high selectivity, a comprehensive cross-reactivity assessment, such as a kinome scan, would be advisable. The comparative data and experimental protocols provided in this guide serve as a valuable resource for the informed selection and application of IRE1α modulators in the study of the unfolded protein response and related diseases.

References

Validating XBP1 Splicing as a Biomarker for APY29 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) stress response is a critical cellular signaling network activated by an accumulation of unfolded or misfolded proteins. A key mediator of this response is the inositol-requiring enzyme 1α (IRE1α), which, upon activation, exhibits endoribonuclease (RNase) activity. This RNase activity catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a pivotal event in the unfolded protein response (UPR). The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.

Given its central role, the modulation of IRE1α activity presents a promising therapeutic strategy for a variety of diseases, including cancer and metabolic disorders. APY29 is a small molecule modulator of IRE1α, and validating its activity through the downstream biomarker of XBP1 splicing is a critical step in preclinical research. This guide provides a comparative analysis of this compound's performance against other known IRE1α modulators, supported by experimental data and detailed protocols.

Comparison of IRE1α Modulators

The activity of IRE1α can be modulated in different ways, either by enhancing or inhibiting its RNase-mediated splicing of XBP1. This compound is a Type I kinase inhibitor that paradoxically activates the RNase function of IRE1α. In contrast, molecules like KIRA6 and STF-083010 act as inhibitors of XBP1 splicing through different mechanisms. The following table summarizes the quantitative comparison of these compounds.

CompoundMechanism of Action on IRE1αEffect on XBP1 SplicingPotency (IC50/EC50)Reference
This compound Type I kinase inhibitor; allosteric activator of RNase domain.ActivatesEC50 = 460 nM (RNase function enhancement)[1]
Inhibits autophosphorylation.IC50 = 280 nM (autophosphorylation inhibition)[1]
KIRA6 Type II kinase inhibitor; inhibits RNase activity and oligomerization.InhibitsIC50 = 0.6 µM (kinase activity)[2]
STF-083010 Covalent inhibitor of the RNase domain.InhibitsEffective concentration for near-complete inhibition in cells: ~60 µM[3]

Signaling Pathway and Experimental Workflow

To understand the validation process, it is essential to visualize the underlying biological pathway and the experimental steps involved.

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Modulators Pharmacological Modulation ER_Stress ER Stress (e.g., Thapsigargin) IRE1a_inactive IRE1α (inactive monomer) ER_Stress->IRE1a_inactive induces IRE1a_active IRE1α (active dimer/oligomer) IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices 26nt intron XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes XBP1s_protein->UPR_Genes activates transcription This compound This compound This compound->IRE1a_active enhances RNase activity KIRA6 KIRA6 KIRA6->IRE1a_active inhibits kinase and RNase activity STF STF-083010 STF->IRE1a_active inhibits RNase activity

Caption: The IRE1α-XBP1 signaling pathway and points of intervention by pharmacological modulators.

The following workflow outlines the process of validating this compound activity by measuring XBP1 splicing.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293T, HeLa) B 2. Induce ER Stress (e.g., Thapsigargin, Tunicamycin) A->B C 3. Treat with IRE1α Modulator (Dose-response of this compound or alternatives) B->C D 4. RNA Extraction C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. XBP1 Splicing Analysis E->F G RT-PCR & Gel Electrophoresis (Qualitative/Semi-quantitative) F->G H RT-qPCR (Quantitative) F->H I 7. Data Analysis (Quantify spliced vs. unspliced XBP1) G->I H->I

Caption: A generalized workflow for the validation of IRE1α modulator activity via XBP1 splicing analysis.

Experimental Protocols

Cellular Assay for Dose-Response Analysis of this compound on XBP1 Splicing

This protocol describes the induction of ER stress in a human cell line and subsequent treatment with a dose range of this compound to determine its effect on XBP1 mRNA splicing.

Materials:

  • Human cell line (e.g., HEK293T, HeLa, or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thapsigargin (ER stress inducer)

  • This compound and other IRE1α modulators (KIRA6, STF-083010)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • PCR tubes and plates

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • ER Stress Induction: 24 hours after seeding, treat the cells with an ER stress-inducing agent. For example, add Thapsigargin to the culture medium at a final concentration of 1 µM.[4] Include a vehicle-treated control (DMSO).

  • Compound Treatment: Immediately after adding the ER stress inducer, treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). For comparison, treat separate wells with KIRA6 or STF-083010 at relevant concentrations. Include a vehicle control for the compounds.

  • Incubation: Incubate the cells for a predetermined time, typically 4-6 hours, which is sufficient to observe robust XBP1 splicing.[4]

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from an RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.

  • Proceed to RT-qPCR analysis.

RT-PCR and Gel Electrophoresis for XBP1 Splicing

This method allows for the qualitative or semi-quantitative visualization of unspliced (XBP1u) and spliced (XBP1s) mRNA.

Materials:

  • cDNA (synthesized from RNA extracted in the previous protocol)

  • PCR master mix

  • Human XBP1 primers (flanking the 26-nucleotide intron)

    • Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

  • Agarose

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and power supply

  • Gel imaging system

Procedure:

  • PCR Amplification: Set up a PCR reaction with the following components: cDNA template, forward and reverse XBP1 primers, PCR master mix, and nuclease-free water.

  • Thermal Cycling: Use the following cycling conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Prepare a 3% agarose gel. Mix the PCR products with DNA loading dye and load them onto the gel along with a DNA ladder. Run the gel until adequate separation is achieved.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. The unspliced XBP1 product will be larger than the spliced product (by 26 base pairs).

Quantitative Real-Time PCR (RT-qPCR) for Spliced XBP1

This method provides a quantitative measure of the amount of spliced XBP1 mRNA.[5]

Materials:

  • cDNA

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers specific for spliced human XBP1:

    • Forward: 5'-CTGAGTCCGCAGCAGGTG-3'

    • Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain cDNA, forward and reverse primers for spliced XBP1 (or the housekeeping gene), qPCR master mix, and nuclease-free water.

  • Thermal Cycling: Use a standard qPCR cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis to verify product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of spliced XBP1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control-treated samples.

Logical Comparison of IRE1α Modulators

The choice of an IRE1α modulator depends on the desired experimental outcome. The following diagram illustrates the logical relationship between the compounds and their effect on the IRE1α-XBP1 pathway.

Logical_Comparison cluster_Activator Activator cluster_Inhibitors Inhibitors IRE1a IRE1α Activity XBP1s XBP1 Splicing IRE1a->XBP1s catalyzes This compound This compound (Type I Kinase Inhibitor) This compound->IRE1a Allosterically Activates RNase KIRA6 KIRA6 (Type II Kinase Inhibitor) KIRA6->IRE1a Inhibits Kinase & Allosterically Inhibits RNase STF STF-083010 (Covalent RNase Inhibitor) STF->IRE1a Directly Inhibits RNase

Caption: A logical diagram illustrating the distinct mechanisms of action of this compound and its alternatives on IRE1α and the resulting effect on XBP1 splicing.

By utilizing the information and protocols provided in this guide, researchers can effectively validate the activity of this compound and objectively compare its performance with alternative IRE1α modulators, thereby advancing our understanding of the therapeutic potential of targeting the unfolded protein response.

References

Head-to-Head Comparison of APY29 and Other IRE1α Inhibitors in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical target in a range of diseases, from cancer to metabolic disorders. As a bifunctional enzyme with both kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in the unfolded protein response (UPR). The development of small molecule inhibitors that can modulate its activity is of significant interest. This guide provides a head-to-head comparison of APY29, a well-characterized IRE1α inhibitor, with other notable inhibitors—Compound 3 (CCT020312), KIRA6, Sunitinib, and STF-083010—based on their performance in the same or highly comparable biochemical assays.

Comparative Analysis of IRE1α Inhibitor Activity

The following table summarizes the quantitative data on the inhibitory and activating effects of this compound and its counterparts on the kinase and RNase functionalities of IRE1α. The data has been compiled from studies employing consistent in vitro biochemical assays to ensure a reliable comparison.

InhibitorTypeTarget DomainIRE1α Autophosphorylation Inhibition (IC50)IRE1α RNase Activity Modulation (EC50/IC50)
This compound Type I Kinase InhibitorKinase280 nM460 nM (Activation)
Compound 3 Type II Kinase InhibitorKinase170 nM2.5 µM (Inhibition)
KIRA6 Type II Kinase InhibitorKinase0.6 µMInhibits RNase activity (IC50 for XBP1 cleavage)
Sunitinib Type I Kinase InhibitorKinaseDose-dependent inhibition reportedActivates RNase activity
STF-083010 RNase InhibitorRNaseNo effectInhibits RNase activity

The IRE1α Signaling Pathway

Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its oligomerization and the trans-autophosphorylation of its kinase domain. This phosphorylation event allosterically activates the RNase domain, which then initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.

IRE1_Signaling_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Unfolded_Proteins Unfolded Proteins IRE1_inactive Inactive IRE1α Monomer Unfolded_Proteins->IRE1_inactive Binds to IRE1_active Active IRE1α Oligomer (Autophosphorylated) IRE1_inactive->IRE1_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Slices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ligation XBP1s_Protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation Nucleus Nucleus XBP1s_Protein->Nucleus Translocates to UPR_Genes UPR Target Genes (Chaperones, ERAD components) Nucleus->UPR_Genes Activates Transcription of

Caption: The IRE1α branch of the Unfolded Protein Response pathway.

Experimental Methodologies

The following protocols describe the in vitro biochemical assays used to generate the comparative data presented in this guide.

In Vitro IRE1α Kinase Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the trans-autophosphorylation of the IRE1α kinase domain.

Workflow:

Caption: Workflow for the in vitro IRE1α kinase autophosphorylation assay.

Detailed Protocol:

  • Reaction Setup: Recombinant human IRE1α cytoplasmic domain (15 nM) is incubated with varying concentrations of the test inhibitor in a kinase reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO) for 20 minutes at room temperature.

  • Phosphorylation Reaction: The reaction is initiated by the addition of [γ-³³P]ATP (10 µM). The mixture is incubated for 2 hours at room temperature.

  • Termination and Detection: The reaction is terminated by spotting the mixture onto phosphocellulose P81 ion-exchange filter paper. The paper is washed three times with 1% phosphoric acid to remove unbound ATP.

  • Quantification: The radioactivity on the filter paper, corresponding to the amount of phosphorylated IRE1α, is measured using a scintillation counter. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

In Vitro IRE1α RNase Activity Assay (FRET-based)

This assay quantifies the endoribonuclease activity of IRE1α by measuring the cleavage of a fluorescently labeled RNA substrate.

Workflow:

Caption: Workflow for the in vitro IRE1α RNase FRET-based assay.

Detailed Protocol:

  • Substrate: A synthetic RNA oligonucleotide mimicking the XBP1 mRNA splice sites is labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) at the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Reaction Setup: Recombinant IRE1α is pre-incubated with the test compound for 20 minutes in an RNase reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% glycerol).

  • Cleavage Reaction: The FRET-labeled RNA substrate is added to the mixture to initiate the cleavage reaction.

  • Detection: The fluorescence intensity is monitored over time using a microplate reader. Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence curve. For inhibitors, the IC50 value is calculated, while for activators, the half-maximal effective concentration (EC50) is determined.

Conclusion

This guide provides a comparative overview of this compound and other key IRE1α inhibitors, supported by quantitative data from standardized biochemical assays. The distinct mechanisms of action of these compounds—ranging from Type I and Type II kinase inhibition to direct RNase inhibition—offer a versatile toolkit for researchers studying the physiological and pathological roles of the IRE1α signaling pathway. The provided experimental protocols serve as a valuable resource for the in-house evaluation and characterization of novel IRE1α modulators. The continued development and characterization of potent and selective IRE1α inhibitors will be instrumental in advancing our understanding of ER stress and in the pursuit of novel therapeutic strategies.

Safety Operating Guide

Navigating the Safe Disposal of APY29: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Information

Proper handling of APY29 is the first step in ensuring safe disposal. The compound is a solid powder and is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1][2][3][4] Unused or waste this compound, in both solid and solution forms, should be treated as hazardous chemical waste.

Key Chemical Properties:

PropertyValue
Molecular FormulaC17H16N8[1][2][4][5]
Molecular Weight332.36 g/mol [1][3][5]
AppearanceSolid[2]
SolubilitySoluble in DMSO (e.g., 12.5 mg/mL, 32 mg/mL); Insoluble in water and ethanol.[1][3]
StoragePowder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year.[1][3]

Procedural Guidance for this compound Disposal

The following procedures are based on standard laboratory practices for chemical waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste:

    • Collect all unused or expired solid this compound in a clearly labeled, dedicated waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).

    • Ensure the container is tightly sealed to prevent spillage or aerosolization.

  • This compound in Solution (e.g., in DMSO):

    • Collect all waste solutions containing this compound in a separate, leak-proof, and chemically resistant container (e.g., a glass or HDPE bottle).

    • Do not mix this compound waste solutions with other chemical waste streams unless explicitly permitted by your institution's EHS office.

    • Keep the container tightly closed when not in use.

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated, sealed plastic bag or container labeled as "this compound Contaminated Waste."

    • For non-disposable glassware, the first rinse with a suitable solvent (such as the solvent used to dissolve the this compound, like DMSO, followed by a secondary rinse with a solvent like ethanol) should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.[6]

Step 2: Labeling of Waste Containers

Accurate and detailed labeling is mandatory for the safe handling and disposal of chemical waste.

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent used (e.g., "in DMSO") and its approximate concentration.

    • An estimate of the quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Storage of this compound Waste

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Store this compound waste in a designated, well-ventilated, and secure area, away from incompatible chemicals.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain any potential leaks or spills.[6]

  • Do not allow waste to accumulate in the laboratory. Schedule regular pickups with your institution's EHS or hazardous waste management service.[6]

Step 4: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash. [6][7] As a bioactive small molecule, its environmental impact is unknown, and it must be disposed of as hazardous chemical waste.

  • Contact your institution's EHS office to arrange for the pickup and disposal of your properly labeled and contained this compound waste. They will have established procedures with licensed hazardous waste disposal companies.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper disposal of this compound.

APY29_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid this compound Solid_Container Labeled Solid Waste Container Solid->Solid_Container Solution This compound Solution (in DMSO) Liquid_Container Labeled Liquid Waste Container Solution->Liquid_Container Contaminated Contaminated Labware Labware_Container Labeled Contaminated Waste Container Contaminated->Labware_Container Storage Designated & Secure Waste Area with Secondary Containment Solid_Container->Storage Liquid_Container->Storage Labware_Container->Storage EHS Institutional EHS/ Waste Management Pickup Storage->EHS Disposal_Facility Licensed Hazardous Waste Facility EHS->Disposal_Facility

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. By adhering to these guidelines and your institution's specific protocols, you contribute to a culture of safety and responsibility in research.

References

Essential Safety and Operational Guide for Handling APY29

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, use, and disposal of APY29, an allosteric modulator of IRE1α.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the kinase inhibitor this compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound in solid form or in solution. The following table summarizes the necessary PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Hand Protection Nitrile or latex glovesPrevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of the compound.

Health Hazard Information

While specific toxicology data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. As a kinase inhibitor, it is designed to have biological effects.

Hazard Description
Acute Effects (Short-term exposure) May cause eye, skin, and respiratory tract irritation.
Chronic Effects (Long-term exposure) The long-term health effects of exposure to this compound have not been fully investigated. Handle with care to minimize exposure.

First Aid Measures

Immediate action is crucial in the event of exposure to this compound.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided the person is conscious. Call a physician.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and to prevent accidental exposure.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or solution mist.

  • Wash hands thoroughly after handling.

Storage
Form Storage Temperature Notes
Solid (Powder) -20°CStore in a tightly closed container.
In Solvent (e.g., DMSO) -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols: Preparation of Stock Solutions

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration.

  • Weigh the this compound powder in a tared, sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a designated, labeled hazardous waste container.
This compound Solutions (e.g., in DMSO) Collect in a designated, labeled hazardous waste container for flammable liquids. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound from receipt to disposal.

APY29_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Experimental Use cluster_disposal Disposal receive Receive this compound store Store at appropriate temperature (Solid: -20°C, Solution: -80°C) receive->store ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) store->ppe prep_stock Prepare Stock Solution (in fume hood) experiment Perform Experiment prep_stock->experiment ppe->prep_stock solid_waste Dispose of Solid Waste (Contaminated labware) experiment->solid_waste liquid_waste Dispose of Liquid Waste (Unused solutions) experiment->liquid_waste waste_pickup Arrange for Hazardous Waste Pickup solid_waste->waste_pickup liquid_waste->waste_pickup

Caption: Workflow for safe handling and disposal of this compound.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. By prioritizing safety and adhering to these procedures, you can minimize risks and ensure a secure research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.